2-Chloro-6-fluoroaniline
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-chloro-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLAWMDJTMMTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189838 | |
| Record name | 2-Chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-51-9 | |
| Record name | 2-Chloro-6-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the amine group, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. This compound is particularly notable as a key intermediate in the production of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Lumiracoxib, and in the formulation of agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its key applications.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 363-51-9 | [1][4][5][6][7][8] |
| Molecular Formula | C₆H₅ClFN | [1][4][5][6][7][8] |
| Molecular Weight | 145.56 g/mol | [1][4][6][7][8] |
| Appearance | White to almost white powder or lump; Clear pale yellow liquid | [1][5] |
| Melting Point | 32 °C | [1][4][5][9] |
| Boiling Point | 182.9 ± 20.0 °C at 760 mmHg; 91 °C at 30 mmHg; 67-69 °C at 14 mmHg | [1][4][5][9] |
| Density | 1.3 ± 0.1 g/cm³; 1.316 g/cm³ | [1][4][5][9] |
| Flash Point | 64.4 ± 21.8 °C | [4] |
| Water Solubility | Insoluble | [5][9] |
| pKa | 1.26 ± 0.10 (Predicted) | [5][9] |
| Refractive Index | n20D 1.548 - 1.554 | [1][5][9] |
| LogP | 1.80 | [4] |
| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [4] |
| InChI Key | ZJLAWMDJTMMTQB-UHFFFAOYSA-N | [5][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C ring stretching, and C-Cl and C-F bond vibrations. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework. The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. ¹⁹F NMR and ¹⁵N NMR would provide further structural details.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
Synthesis of this compound
A documented industrial preparation process for this compound involves a multi-step synthesis starting from o-fluoroaniline.[2]
Step 1: Bromination of o-Fluoroaniline
-
Charge a reaction vessel with o-fluoroaniline and a solvent such as N,N-Dimethylformamide (DMF).
-
Cool the stirred mixture to below 10°C.
-
Add N-Bromosuccinimide (NBS) in batches to control the exothermic reaction.
-
After the reaction is complete, process the mixture to isolate the crude 4-bromo-2-fluoroaniline (B1266173).
Step 2: Chlorination of 4-bromo-2-fluoroaniline
-
Dissolve the crude 4-bromo-2-fluoroaniline in DMF.
-
Heat the stirred solution to 60 ± 5°C.
-
Add N-Chlorosuccinimide (NCS) portion-wise.
-
Upon completion, work up the reaction to obtain crude 4-bromo-2-chloro-6-fluoroaniline.
Step 3: Hydrogenation (Debromination)
-
To a high-pressure kettle, add an organic solvent (e.g., ethyl acetate (B1210297) or ethanol), a base (triethylamine or a sodium hydroxide (B78521) solution), the crude 4-bromo-2-chloro-6-fluoroaniline, and a 5 wt% Palladium on Carbon (Pd/C) catalyst.[2]
-
Pressurize the vessel with hydrogen gas.
-
Heat the mixture to 50-60°C to facilitate the hydrogenation debromination reaction.
-
After the reaction concludes, process the mixture through filtration and purification steps to yield the final product, this compound.[2]
Caption: Multi-step synthesis of this compound.
Spectroscopic Characterization Protocol
The following is a generalized workflow for the spectroscopic analysis of a synthesized batch of this compound.
-
Sample Preparation:
-
NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
IR (ATR): Place a small amount of the solid or liquid sample directly onto a clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond).
-
MS (EI): Prepare a dilute solution of the sample in a volatile solvent like methanol (B129727) or dichloromethane (B109758) for injection.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Collect an IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain an Electron Ionization (EI) mass spectrum to determine the molecular weight and fragmentation.
-
-
Data Analysis:
-
Process and analyze the spectra to confirm the structure and assess the purity of the compound, comparing the data with established literature values.
-
Caption: General workflow for spectroscopic characterization.
Reactivity and Applications
This compound is a versatile chemical intermediate primarily used in the pharmaceutical and agrochemical industries.[1] The amino group can be readily diazotized and substituted, or acylated, while the halogen substituents influence the electron density of the aromatic ring and provide sites for further modification through nucleophilic aromatic substitution or cross-coupling reactions.
-
Pharmaceutical Development: It is a critical precursor for synthesizing various Active Pharmaceutical Ingredients (APIs), especially anti-inflammatory and analgesic drugs.[1][3] Its role in the synthesis of Lumiracoxib is a prominent example.[2]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides, contributing to crop protection.[1]
-
Dyes and Pigments: It serves as an intermediate in the production of durable and vibrant dyes.[1]
-
Materials Science: It is also explored in the development of electronic materials, such as semiconductors.[1]
Caption: Logical relationships in core application areas.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Some sources also indicate it is toxic in contact with skin and if inhaled.[11]
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][5][9] Keep away from incompatible materials such as strong oxidizing agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN105646233A - Preparation process of this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS#:363-51-9 | Chemsrc [chemsrc.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound CAS#: 363-51-9 [m.chemicalbook.com]
- 10. This compound | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Data of 2-Chloro-6-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-6-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here was recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | Triplet (t) | 1H | Ar-H (H4) |
| ~6.8 - 6.9 | Doublet of doublets (dd) | 1H | Ar-H (H5) |
| ~6.7 - 6.8 | Doublet of doublets (dd) | 1H | Ar-H (H3) |
| ~3.8 - 4.5 | Broad singlet (br s) | 2H | -NH₂ |
Note: The predicted chemical shifts and multiplicities are based on the analysis of similar substituted anilines. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 156.38 | Doublet (d) | J(C-F) = 235.2 | C-F (C6) |
| 142.57 | Doublet (d) | J(C-F) = 2.0 | C-NH₂ (C1) |
| 116.10 | Doublet (d) | J(C-F) = 7.6 | C-H |
| 115.69 | Doublet (d) | J(C-F) = 22.4 | C-H |
| Not Reported | - | - | C-Cl (C2) |
| Not Reported | - | - | C-H |
Note: The carbon attached to fluorine and adjacent carbons exhibit splitting due to C-F coupling. The assignments are based on the provided data and require confirmation by 2D NMR techniques for unambiguous assignment. Some carbon signals were not reported in the available source.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp | N-H symmetric and asymmetric stretching (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 1600 - 1650 | Strong | N-H bending (scissoring) |
| 1450 - 1600 | Medium to Strong | Aromatic C=C stretching |
| 1200 - 1350 | Strong | C-N stretching (aromatic amine) |
| 1100 - 1200 | Strong | C-F stretching |
| 700 - 800 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data is predicted for electron ionization (EI) mass spectrometry.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 145/147 | [M]⁺˙ | - |
| 110 | [M - Cl]⁺ | Cl |
| 126 | [M - F]⁺ | F |
| 118 | [M - HCN]⁺˙ | HCN |
| 93 | [C₆H₄F]⁺ | C, H, N, Cl |
Note: The presence of two mass units for the molecular ion and chlorine-containing fragments (e.g., 145/147) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: The spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: The spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a spectrum with adequate signal-to-noise.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A small amount of solid this compound is placed directly onto the crystal, and pressure is applied to ensure good contact.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques for structural elucidation.
Caption: General workflow for spectroscopic analysis of a chemical sample.
Caption: Logical relationship of complementary spectroscopic techniques.
A Technical Guide to the Reactivity and Reaction Mechanisms of 2-Chloro-6-fluoroaniline
For researchers, scientists, and professionals in drug development, a deep understanding of the chemical behavior of building blocks is paramount. 2-Chloro-6-fluoroaniline, a halogenated aromatic amine, presents a unique reactivity profile due to the interplay of its substituents. This guide provides an in-depth analysis of its core reactivity, reaction mechanisms, and practical experimental protocols, tailored for a technical audience.
Core Reactivity Profile
The reactivity of this compound is governed by the electronic and steric effects of its three substituents on the aromatic ring: the activating and ortho-, para-directing amino group (-NH2), and the deactivating, ortho-, para-directing chloro (-Cl) and fluoro (-F) groups. The presence of halogens at both ortho positions to the amino group introduces significant steric hindrance, which can influence reaction rates and regioselectivity.
The electron-withdrawing nature of the halogens decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to aniline (B41778) but more activated for nucleophilic aromatic substitution, particularly at the positions activated by the halogens. The amino group, a strong activating group, can be readily diazotized, providing a versatile handle for a wide range of chemical transformations.
Key Reactions and Mechanisms
This compound is a versatile substrate for a variety of organic transformations crucial in medicinal chemistry and materials science. Key reaction classes include diazotization, electrophilic substitution, and metal-catalyzed cross-coupling reactions.
Diazotization Reactions
The primary amino group of this compound can be readily converted into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This diazotization is often the initial step for subsequent transformations, such as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, allowing for the introduction of a wide range of functional groups.
A solution of this compound (10.0 g, 68.7 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (5.2 g, 75.4 mmol) in water (10 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is used immediately in subsequent reactions.
Caption: Diazotization of this compound.
Electrophilic Aromatic Substitution
While the electron-withdrawing halogens deactivate the ring towards electrophilic attack, the powerful activating effect of the amino group still allows for certain electrophilic aromatic substitution reactions. The directing effect of the substituents channels incoming electrophiles primarily to the positions para and ortho to the amino group. Given that the ortho positions are blocked, substitution is expected to occur at the para position (position 4) and to a lesser extent, the other available ortho position (position 3).
Bromination of this compound typically proceeds at the position para to the amino group due to the strong directing effect of the -NH2 group and the steric hindrance at the ortho positions.
| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | N-Bromosuccinimide | Acetonitrile (B52724) | Room Temp. | 85 |
To a solution of this compound (5.0 g, 34.3 mmol) in acetonitrile (50 mL), N-bromosuccinimide (6.1 g, 34.3 mmol) is added in portions at room temperature. The reaction mixture is stirred for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography on silica (B1680970) gel to afford 4-bromo-2-chloro-6-fluoroaniline.
Metal-Catalyzed Cross-Coupling Reactions
In the realm of drug development, the construction of carbon-carbon and carbon-heteroatom bonds is fundamental. This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the halogenated aniline and a boronic acid or ester derivative. The reactivity of the C-Cl bond can be exploited under specific catalytic conditions.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/Water | 100 | 78 |
In a reaction vessel, this compound (1.0 g, 6.87 mmol), phenylboronic acid (1.0 g, 8.24 mmol), palladium(II) acetate (0.031 g, 0.14 mmol), SPhos (0.113 g, 0.28 mmol), and potassium phosphate (B84403) (2.92 g, 13.7 mmol) are combined. The vessel is evacuated and backfilled with argon. A degassed mixture of toluene (20 mL) and water (2 mL) is added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
An In-Depth Technical Guide to the Solubility of 2-Chloro-6-fluoroaniline in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-chloro-6-fluoroaniline in organic solvents. Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature. However, this guide provides detailed experimental protocols that researchers can employ to determine these solubility values accurately. The methodologies described are standard, robust, and widely applicable to aromatic amines.
Core Data Summary
As of the latest literature review, quantitative solubility data for this compound in various organic solvents remains largely unreported. Researchers are encouraged to utilize the experimental protocols detailed in Section 2 to generate specific solubility data for solvents relevant to their work. The table below is provided as a template for recording experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol (B129727) | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis/HPLC |
Experimental Protocols for Solubility Determination
The following section details three common and reliable methods for determining the solubility of this compound in organic solvents: the gravimetric method, Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves creating a saturated solution, separating the dissolved solute, and determining its mass after evaporating the solvent.[1][2][3]
Apparatus and Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filter with a compatible membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature.
-
Immediately filter the supernatant using a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a temperature below the boiling point of the solute can be used.
-
Once the solvent is completely removed, dry the residue in an oven or vacuum desiccator until a constant weight is achieved.
-
Weigh the evaporating dish with the dry solute.
-
Calculation of Solubility:
-
Mass of the evaporating dish (W1)
-
Mass of the evaporating dish + filtered saturated solution (W2)
-
Mass of the evaporating dish + dry solute (W3)
-
Mass of the dissolved solute = W3 - W1
-
Mass of the solvent = W2 - W3
-
Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of the solvent)] x 100
To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.
This method is suitable if this compound exhibits a distinct UV absorbance spectrum in the chosen solvent. It is generally faster than the gravimetric method but requires the development of a calibration curve.[4]
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the desired solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for blank absorbance).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 2.1, Step 1).
-
Withdraw and filter a sample of the supernatant as described in Section 2.1, Step 2.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[5][6]
Apparatus and Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
A reversed-phase C18 column is commonly used for aniline (B41778) derivatives.[5]
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Method Development and Calibration:
-
Develop a suitable HPLC method for the analysis of this compound. This involves selecting an appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol and water), flow rate, and detector wavelength.[5]
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of each standard.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent of interest as described in the gravimetric method (Section 2.1, Step 1).
-
Withdraw and filter a sample of the supernatant as described in Section 2.1, Step 2.
-
Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve using the measured peak area.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Determining the Acidity Constant (pKa) of 2-Chloro-6-fluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the pKa value for 2-chloro-6-fluoroaniline. The pKa, a critical physicochemical parameter, profoundly influences a molecule's behavior in biological systems, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding and accurately determining the pKa is therefore a cornerstone of rational drug design and development.
This guide covers the theoretical basis for the acidity of substituted anilines, presents available quantitative data, and offers detailed experimental protocols for the accurate determination of the pKa of this compound.
Introduction to this compound and the Significance of pKa
This compound is a halogenated aromatic amine. The presence of both a chloro and a fluoro group on the aniline (B41778) ring significantly influences its electronic properties and, consequently, its basicity. The pKa value of an amine refers to the acidity of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base, meaning the lone pair of electrons on the nitrogen atom is less available for protonation.
In drug development, the pKa value dictates the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its ability to cross biological membranes, bind to target proteins, and its overall solubility.
Theoretical Background: Substituent Effects on Aniline Basicity
The basicity of aniline is significantly influenced by substituents on the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity. This electron-withdrawing effect reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity and lowering the pKa of the corresponding anilinium ion.[1][2][3] This effect is primarily due to the inductive effect (-I effect) of the halogen atoms.[1]
The position of the substituents is also critical. In this compound, both halogens are in the ortho position relative to the amino group. This proximity leads to a strong inductive withdrawal of electron density, making the amino group significantly less basic than that of aniline.
Quantitative pKa Data
| Compound | pKa Value | Data Type |
| This compound | 1.26 ± 0.10 | Predicted |
| Aniline | ~4.6 | Experimental |
| 2-Chloroaniline | ~2.65 | Experimental |
| 2-Fluoroaniline | ~3.2 | Experimental |
Table 1: Predicted and Experimental pKa values of this compound and related compounds.
The predicted pKa of 1.26 for this compound is notably lower than that of aniline, 2-chloroaniline, and 2-fluoroaniline, which is consistent with the additive electron-withdrawing effects of the two halogen substituents in the ortho positions.
Experimental Protocols for pKa Determination
The pKa of a weakly basic compound like this compound can be experimentally determined using several methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid) to a solution of the sample (a base) and monitoring the resulting change in pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M hydrochloric acid (HCl).
-
Prepare a 0.1 M solution of this compound in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The exact composition of the solvent should be recorded as it can influence the pKa value.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the this compound solution into a beaker.
-
Add a sufficient volume of the 0.15 M KCl solution.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Begin stirring the solution and record the initial pH.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration until the pH has changed significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of HCl added.
-
The equivalence point can be determined from the inflection point of the titration curve, which corresponds to the point of the steepest slope. This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).
-
UV-Vis Spectrophotometric Method
This method is particularly useful for compounds that possess a chromophore close to the site of ionization, as the UV-Vis spectrum will change with the protonation state of the molecule. This technique requires a smaller amount of sample compared to potentiometric titration.
Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 0 to pH 3 with increments of 0.2 pH units). A constant ionic strength should be maintained across all buffer solutions.
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of solutions by diluting a small, constant amount of the stock solution into each of the prepared buffer solutions.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each of the buffered sample solutions.
-
Use the corresponding buffer solution as the blank for each measurement.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated (anilinium ion) and neutral (aniline) species is maximal.
-
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance range.
-
Logical Relationships: Substituent Effects on pKa
The following diagram illustrates the logical relationship between the electronic properties of substituents on the aniline ring and the resulting pKa value.
Conclusion
References
Quantum Chemical Calculations of 2-Chloro-6-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Chloro-6-fluoroaniline. While extensive dedicated computational studies on this specific molecule are not widely published, this document synthesizes established theoretical protocols and expected quantitative outcomes based on research of structurally analogous compounds. This guide details the methodologies for Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequency analysis, and the determination of electronic properties. The presented data, while illustrative, serves as a robust framework for researchers initiating computational investigations into this compound for applications in drug design and materials science.
Introduction
Aniline and its halogenated derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of halogen atoms can significantly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity. This compound, a disubstituted aniline, presents a unique electronic profile due to the presence of both chlorine and fluorine atoms ortho to the amino group.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for predicting the molecular structure, spectroscopic characteristics, and reactivity of chemical entities.[2][3] These computational methods allow for a detailed in-silico analysis, providing insights that can guide experimental work and accelerate the discovery process. This guide outlines the standard computational workflow and expected results from a thorough quantum chemical investigation of this compound.
Computational Methodology
The following section details a typical computational protocol for the quantum chemical analysis of this compound, based on methods successfully applied to similar halogenated anilines.[1][4][5]
Geometry Optimization
The initial step in the computational analysis is the optimization of the molecular geometry to find the minimum energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).[3][6][7] The "d,p" designation indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which is crucial for accurately describing bonding in molecules with heteroatoms. The "++" denotes the inclusion of diffuse functions, important for describing anions and weak non-covalent interactions.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8] Theoretical vibrational frequencies are often systematically overestimated compared to experimental values; therefore, they are typically scaled by an appropriate factor (e.g., 0.961) to improve agreement with experimental data.[3]
Electronic Properties
The electronic properties of this compound are investigated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of chemical reactivity, kinetic stability, and electronic transitions.[4][5] The molecular electrostatic potential (MEP) is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which provides insights into potential sites for electrophilic and nucleophilic attack.[4]
Software
All quantum chemical calculations are typically performed using a comprehensive software package such as Gaussian.[3] The visualization of molecular structures, orbitals, and vibrational modes is often accomplished with visualization software like GaussView.[7]
Expected Quantitative Data
The following tables summarize the kind of quantitative data that would be generated from a quantum chemical study of this compound, based on findings for structurally related molecules.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.40 | C2-C1-C6 | 118.5 |
| C1-C6 | 1.39 | C1-C2-C3 | 121.0 |
| C2-C3 | 1.39 | C2-C3-C4 | 119.5 |
| C3-C4 | 1.39 | C3-C4-C5 | 120.5 |
| C4-C5 | 1.39 | C4-C5-C6 | 120.0 |
| C5-C6 | 1.40 | C1-C6-C5 | 120.5 |
| C1-N7 | 1.38 | C2-C1-N7 | 120.0 |
| C2-Cl8 | 1.74 | C6-C1-N7 | 121.5 |
| C6-F9 | 1.36 | C1-N7-H10 | 115.0 |
| N7-H10 | 1.01 | H10-N7-H11 | 110.0 |
| N7-H11 | 1.01 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν1 | 3505 | 3369 | ~3400 | NH₂ Asymmetric Stretch |
| ν2 | 3410 | 3277 | ~3300 | NH₂ Symmetric Stretch |
| ν3 | 3100 | 2979 | ~3050 | C-H Stretch |
| ν4 | 1620 | 1557 | ~1600 | NH₂ Scissoring |
| ν5 | 1580 | 1518 | ~1550 | C-C Stretch |
| ν6 | 1300 | 1249 | ~1280 | C-N Stretch |
| ν7 | 780 | 749 | ~770 | C-Cl Stretch |
| ν8 | 1250 | 1201 | ~1230 | C-F Stretch |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Energy Gap | 4.9 eV |
| Dipole Moment | 2.5 Debye |
Visualizations
Diagrams illustrating key workflows and conceptual relationships are provided below.
Caption: A typical workflow for quantum chemical calculations.
Caption: Logical flow from computational analysis to drug development.
Conclusion
Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. The methodologies and expected data presented in this guide offer a solid foundation for future computational and experimental investigations, ultimately aiding in the rational design of new molecules for pharmaceutical and material science applications.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystal Structure of 2-Chloro-6-fluoroaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the X-ray crystal structure of derivatives of 2-Chloro-6-fluoroaniline. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Understanding the three-dimensional structure of its derivatives at an atomic level is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This document details the crystallographic data and experimental protocols for representative derivatives, offering a valuable resource for professionals in the field.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through various chemical reactions. A common route involves the acylation of the aniline (B41778) nitrogen. For instance, acetamide (B32628) derivatives can be synthesized by reacting a substituted aniline with chloroacetyl chloride.[3][4]
The logical relationship for the synthesis of a representative acetamide derivative is illustrated below:
X-ray Crystallography Workflow
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms in a crystalline solid. The general workflow for determining the crystal structure of a compound is outlined below.
References
An In-depth Technical Guide to 2-Chloro-6-fluoroaniline Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoroaniline is a versatile chemical scaffold that serves as a crucial starting material and key intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the amine group, imparts distinct electronic and conformational properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives and their analogues. It is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into the signaling pathways modulated by these compounds.
The applications of this compound derivatives span multiple therapeutic areas, including anti-inflammatory, analgesic, anti-cancer, and anti-viral research.[1][2] The presence of the halogen atoms can enhance metabolic stability, improve cell membrane permeability, and facilitate specific interactions with biological targets. This guide will delve into specific examples of these derivatives, presenting their pharmacological data in a structured format to aid in the rational design of new and improved drug candidates.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for various derivatives of this compound, highlighting their potential in different therapeutic areas.
Table 1: Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibitors
| Compound ID | Structure | Target | Assay | IC50 (nM) | Reference |
| 17d | 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | Human mPGES-1 | Enzyme Assay | 8 | [4][5] |
| A549 Cell-Based Assay | 16.24 | [4][5] | |||
| Human Whole Blood Assay | 249.9 | [4][5] | |||
| Guinea Pig mPGES-1 | Enzyme Assay | 10.79 | [4][5] |
Table 2: Anti-Cancer Pyrimidine Derivatives
| Compound ID | Core Structure | Substituents | Cell Line | Activity | Reference |
| 21 (PTI-868) | 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidine | R = various | Various human tumor cell lines | Potent in vitro and in vivo tumor growth inhibition | [6] |
Note: Specific IC50 values for compound 21 were not provided in the abstract. The study highlights its selection for preclinical development based on its potent activity.[6]
Signaling Pathways
Derivatives of this compound have been shown to modulate key signaling pathways implicated in disease. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Prostaglandin E2 Synthesis Pathway
One of the most well-defined pathways targeted by this compound derivatives is the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in this pathway, catalyzing the conversion of PGH2 to PGE2. The over-expression of mPGES-1 is associated with various inflammatory conditions and cancers.[7]
The compound 17d , a potent mPGES-1 inhibitor, directly interferes with this pathway, reducing the production of PGE2.[4][5] This targeted inhibition offers a promising therapeutic strategy for inflammatory diseases with potentially fewer side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[1]
Figure 1. Inhibition of the mPGES-1 pathway by a this compound derivative.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of novel compounds. This section provides representative experimental protocols for the synthesis of this compound derivatives and for a key biological assay.
Synthesis of 2-((2-chloro-6-fluorophenyl)amino) Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of 2-amino-substituted heterocyclic compounds starting from a chloro-heterocycle and this compound. This method is applicable to the synthesis of various kinase inhibitors and other bioactive molecules.
Figure 2. General workflow for Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
Chloro-heterocycle (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)
-
Anhydrous solvent (e.g., 2-Propanol, Dioxane, or DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add the chloro-heterocycle (1.0 eq), this compound (1.1 eq), and the anhydrous solvent.
-
Add the base (e.g., DIPEA, 2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-((2-chloro-6-fluorophenyl)amino) derivative.
In Vitro mPGES-1 Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of test compounds against human mPGES-1.
Materials:
-
Human mPGES-1 enzyme
-
PGH2 (substrate)
-
Glutathione (GSH) (cofactor)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well microplate, add the assay buffer, GSH, and the test compound solution (or DMSO for control).
-
Add the human mPGES-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, PGH2.
-
Incubate the reaction mixture for a specific time (e.g., 1-2 minutes) at a controlled temperature (e.g., 4 °C).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a reducing agent and a low pH buffer).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry. The unique structural features of this scaffold have been successfully exploited to develop potent and selective inhibitors of various biological targets, as exemplified by the mPGES-1 inhibitor 17d . The data and protocols presented in this technical guide are intended to facilitate further research and development in this area. By providing a structured overview of the existing knowledge, this guide aims to empower researchers to design and synthesize novel this compound derivatives with improved pharmacological profiles, ultimately contributing to the discovery of new and effective medicines. Continued exploration of the structure-activity relationships and the signaling pathways modulated by these compounds will undoubtedly uncover new therapeutic opportunities.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of 2-Chloro-6-fluoroaniline Derivatives: A Technical Overview of Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoroaniline is a versatile halogenated aromatic amine that serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its unique substitution pattern influences the physicochemical properties of its derivatives, often enhancing their biological activity and metabolic stability. This technical guide provides an in-depth overview of the biological activity screening of this compound derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the experimental protocols for key biological assays, present quantitative activity data for representative compounds, and visualize the pertinent signaling pathways and experimental workflows.
Data Presentation: Biological Activity of this compound Derivatives and Related Compounds
The following tables summarize the in vitro biological activity of various derivatives that can be synthesized from this compound and related precursors. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Thiazole-Containing Acetamide Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 3c | 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide | Jurkat | > 50 |
| MDA-MB-231 | 18.25 | ||
| 3e | 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | Jurkat | > 50 |
| MDA-MB-231 | 13.06 | ||
| 4a | N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide | Jurkat | 5.99 |
| MDA-MB-231 | 11.23 |
Data is representative of chloro-acetamide derivatives with thiazole (B1198619) scaffolds, which can be conceptually derived from precursors related to this compound.
Table 2: Antimicrobial Activity of Fluoroaniline Schiff Base Derivatives
| Compound ID | Structure | Test Organism | Zone of Inhibition (mm) |
| 3a | (E)-N-benzylidene-2-fluoroaniline | S. aureus | 7 |
| E. coli | 6 | ||
| 3c | (E)-2-fluoro-N-(4-methoxybenzylidene)aniline | S. aureus | 8 |
| E. coli | 7 | ||
| 3f | (E)-N-(4-chlorobenzylidene)-2-fluoroaniline | S. aureus | 12 |
| E. coli | 11 |
This data represents the activity of Schiff bases derived from a related fluoroaniline, illustrating the potential of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biological activity screening. The following are generalized protocols for the key assays mentioned in this guide.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., Jurkat, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method (for MIC determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin (B115843) solution (optional, as a viability indicator)
Protocol:
-
Compound Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Signaling Pathways
Many derivatives of this compound, particularly quinazoline-based structures, are known to target protein kinases involved in cancer cell signaling. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such important targets.
Potential Therapeutic Targets for 2-Chloro-6-fluoroaniline Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic scaffold of 2-chloro-6-fluoroaniline is a versatile building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active molecules.[1][2][3][4][5] Analogs derived from this core structure have shown significant potential in modulating the activity of various enzymes and cellular pathways implicated in a spectrum of diseases, including inflammation, cancer, and microbial infections. This technical guide provides a comprehensive overview of the key therapeutic targets for this compound analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Inhibition of Pro-Inflammatory Enzymes
Analogs of this compound have emerged as potent inhibitors of enzymes involved in the inflammatory cascade, offering potential therapeutic avenues for inflammatory disorders such as rheumatoid arthritis and osteoarthritis.
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)
Target Description: Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal enzyme in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. Selective inhibition of mPGES-1 is a desirable therapeutic strategy as it would reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that have homeostatic functions.
A notable example is the complex benzimidazole (B57391) derivative of this compound, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide , which has demonstrated potent and selective inhibition of mPGES-1.
Quantitative Data:
| Compound Name | Target | IC50 (nM) | Assay Type |
| 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | mPGES-1 | 8 | Enzyme Assay |
| " | mPGES-1 | 16.24 | A549 Cell-based |
| " | mPGES-1 | 249.9 | Human Whole Blood |
| " | COX-1 | >10000 | Enzyme Assay |
| " | COX-2 | >10000 | Enzyme Assay |
Signaling Pathway:
Experimental Protocol: mPGES-1 Inhibition Assay (Enzyme-based)
-
Reagents and Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (B108866) (GSH)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5)
-
Stop solution (e.g., 1 M HCl)
-
PGE2 ELISA kit
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, GSH, and the test compound dilutions.
-
Add the recombinant mPGES-1 enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the PGH2 substrate.
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cyclooxygenase-2 (COX-2)
Target Description: Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to PGH2, a precursor for various pro-inflammatory prostaglandins. This compound serves as a key intermediate in the synthesis of the selective COX-2 inhibitor, Lumiracoxib. This highlights the utility of this scaffold in developing anti-inflammatory drugs.
Signaling Pathway: The signaling pathway for COX-2 is upstream of mPGES-1 in the arachidonic acid cascade, as depicted in the diagram in section 1.1.
Experimental Protocol: COX-2 Inhibition Assay (in vitro)
-
Reagents and Materials:
-
Purified human or ovine COX-2 enzyme
-
Arachidonic acid substrate
-
Test compounds (this compound analogs) dissolved in DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Stop solution (e.g., 2 M HCl)
-
PGE2 ELISA kit or LC-MS/MS for detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the reaction buffer, cofactors, and the COX-2 enzyme.
-
Add the test compound and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Terminate the reaction with the stop solution.
-
Measure the amount of PGE2 produced using an ELISA kit or LC-MS/MS.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Anticancer Activity through Kinase Inhibition
The this compound moiety is a valuable pharmacophore for the development of kinase inhibitors, a class of targeted cancer therapeutics. Quinoxaline derivatives, which can be synthesized from precursors containing the this compound scaffold, have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis.[8][9][10][11]
B-Raf Kinase
Target Description: B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving cell proliferation and survival in various cancers, most notably melanoma.
Fluoroaniline (B8554772) derivatives have been investigated as potential B-Raf inhibitors. For instance, a study on fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone demonstrated cytotoxic effects on melanoma cells, with the proposed mechanism involving B-Raf inhibition.
Quantitative Data:
| Compound Class | Cell Line | LC50 (µg/mL) |
| Fluoroaniline derivatives of hydroxyquinones | A375 (Melanoma) | 12.25 - 35.5 |
Signaling Pathway:
Experimental Protocol: B-Raf Kinase Inhibition Assay (in vitro) [12][13][14][15][16]
-
Reagents and Materials:
-
Recombinant active B-Raf (V600E mutant)
-
MEK1 (kinase-dead) as a substrate
-
ATP
-
Test compounds (this compound analogs)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the diluted test compound, B-Raf enzyme, and MEK1 substrate.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
-
c-Met, VEGFR-2, and FGFR
Target Description:
-
c-Met (Hepatocyte Growth Factor Receptor): An RTK involved in cell proliferation, survival, and migration. Its dysregulation is implicated in numerous cancers.[6]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][17][18][19][20]
-
FGFR (Fibroblast Growth Factor Receptor): A family of RTKs that, when aberrantly activated, can drive tumor growth and angiogenesis.[21][22][23][24][25]
Quinoxaline derivatives synthesized from this compound-containing precursors are potential inhibitors of these kinases.
Experimental Protocols: Kinase Inhibition Assays (General) [6][7][17][18][19][20][21][22][23][24][25][26][27][28][29]
A general protocol similar to the B-Raf assay can be adapted for c-Met, VEGFR-2, and FGFR, using the specific recombinant kinase, its corresponding substrate, and optimized buffer conditions. Commercially available assay kits provide specific protocols and reagents for each of these kinases.
Antimicrobial Activity
Halogenated anilines have been recognized for their antimicrobial properties.[30][31][32][33][34] The presence of chloro and fluoro substituents on the aniline (B41778) ring can enhance their biological activity.
Bacterial Adenylate Cyclase
Target Description: Adenylate cyclase is an enzyme that synthesizes cyclic AMP (cAMP) from ATP. In bacteria, cAMP is a crucial second messenger that regulates the expression of numerous genes, including those involved in virulence and biofilm formation. Inhibition of adenylate cyclase can, therefore, disrupt these key bacterial processes. Studies on halogenated anilines have suggested that their antimicrobial and antibiofilm effects may be mediated through the inhibition of adenylate cyclase.[30][31][32]
Quantitative Data:
| Compound Class | Organism | MIC (µg/mL) | Biofilm Inhibition IC50 (µg/mL) |
| Halogenated Anilines | Uropathogenic E. coli | 100 - 200 | 10 |
Signaling Pathway:
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Reagents and Materials:
-
Bacterial strains (e.g., E. coli)
-
Mueller-Hinton broth (MHB)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
Analogs of this compound represent a promising and versatile chemical scaffold for the development of novel therapeutics. The identified therapeutic targets—mPGES-1, COX-2, B-Raf, c-Met, VEGFR-2, FGFR, and bacterial adenylate cyclase—are implicated in a wide range of debilitating diseases. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the structure-activity relationships of this compound derivatives and to design and synthesize new chemical entities with enhanced potency, selectivity, and drug-like properties. Further investigation into these and other potential targets will undoubtedly unlock the full therapeutic potential of this valuable chemical class.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-2-chloro-6-fluoroaniline | 885453-49-6 | KKB45349 [biosynth.com]
- 4. This compound | 363-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. anaxlab.com [anaxlab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. benchchem.com [benchchem.com]
- 27. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. promega.com [promega.com]
- 30. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-6-fluoroaniline
Introduction
2-Chloro-6-fluoroaniline is a crucial chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] It serves as a fundamental building block for the synthesis of a variety of significant molecules, including anti-inflammatory drugs like lumiracoxib.[3] Its unique substitution pattern provides a versatile scaffold for medicinal chemists and process development scientists.[1][2] This document provides a detailed protocol for the synthesis of this compound, based on a multi-step process commencing from o-fluoroaniline.
Overview of the Synthetic Route
The described synthesis protocol for this compound is a three-step process starting from o-fluoroaniline. The process involves:
-
Bromination: Selective bromination of o-fluoroaniline at the para-position using N-Bromosuccinimide (NBS).
-
Chlorination: Introduction of a chlorine atom ortho to the fluorine using N-Chlorosuccinimide (NCS).
-
Hydrogenation Debromination: Removal of the bromine atom via catalytic hydrogenation to yield the final product.
This route is advantageous due to its relatively mild reaction conditions and the use of readily available starting materials.[3]
Experimental Protocols
Step 1: Synthesis of 4-bromo-2-fluoroaniline (B1266173)
-
In a suitable reaction vessel, dissolve o-fluoroaniline in N,N-Dimethylformamide (DMF).
-
Cool the stirred solution to a temperature at or below 10 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature below 10 °C. The molar ratio of o-fluoroaniline to NBS should be between 1:1.05 and 1:1.15.[3]
-
Upon completion of the reaction, pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic extracts, wash with water, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-fluoroaniline.
Step 2: Synthesis of 4-bromo-2-chloro-6-fluoroaniline (B1287600)
-
Dissolve the crude 4-bromo-2-fluoroaniline obtained from Step 1 in DMF.
-
Heat the stirred solution to 60 ± 5 °C.
-
Add N-Chlorosuccinimide (NCS) in batches to the reaction mixture. The molar ratio of 4-bromo-2-fluoroaniline to NCS should be between 1:1.05 and 1:1.15.[3]
-
After the reaction is complete, the crude 4-bromo-2-chloro-6-fluoroaniline is obtained.
Step 3: Synthesis of this compound
-
To a high-pressure reactor, add the crude 4-bromo-2-chloro-6-fluoroaniline, an organic solvent (ethyl acetate or ethanol), a base (triethylamine or a 20 wt% sodium hydroxide (B78521) solution), and a 5 wt% Palladium on carbon (Pd/C) catalyst.[3]
-
The molar ratio of 4-bromo-2-chloro-6-fluoroaniline to the base should be between 1:1.15 and 1:1.25.[3]
-
The amount of Pd/C catalyst should be 5-10% of the mass of the 4-bromo-2-chloro-6-fluoroaniline crude product.[3]
-
Heat the reactor to 50-60 °C and carry out the hydrogenation debromination reaction under hydrogen pressure.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
Wash the filtrate with water and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain the final product, this compound.[3]
Quantitative Data Summary
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Molar/Weight Ratio |
| 1 | o-Fluoroaniline | N-Bromosuccinimide (NBS) | DMF | ≤ 10 | o-Fluoroaniline : NBS = 1 : 1.05-1.15[3] |
| 2 | 4-Bromo-2-fluoroaniline | N-Chlorosuccinimide (NCS) | DMF | 60 ± 5 | 4-Bromo-2-fluoroaniline : NCS = 1 : 1.05-1.15[3] |
| 3 | 4-Bromo-2-chloro-6-fluoroaniline | Triethylamine or NaOH (20 wt%), 5 wt% Pd/C | Ethyl Acetate or Ethanol | 50-60 | 4-Bromo-2-chloro-6-fluoroaniline : Base = 1 : 1.15-1.25; Pd/C is 5-10% of crude product weight[3] |
Diagrams
Caption: Workflow diagram of the synthesis of this compound.
Alternative Synthetic Strategies: The Sandmeyer Reaction
While the above protocol details a specific multi-step synthesis, it is worth noting that the Sandmeyer reaction represents a powerful and widely used method for the synthesis of aryl halides from aryl diazonium salts.[4] This reaction typically involves the diazotization of a primary aromatic amine with nitrous acid, followed by a copper(I) salt-mediated displacement of the diazonium group.[4][5]
In the context of this compound synthesis, a hypothetical Sandmeyer approach would involve the diazotization of 2,6-difluoroaniline (B139000) followed by reaction with a chloride source in the presence of a copper(I) catalyst. While specific protocols for this exact transformation were not detailed in the initial search, the general principles of the Sandmeyer reaction are well-established.[4][6][7] Researchers may consider this as an alternative route to explore.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CN105646233A - Preparation process of this compound - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to a wide array of arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. For challenging substrates such as 2-Chloro-6-fluoroaniline, which is both sterically hindered and electronically deactivated due to the presence of ortho-chloro and fluoro substituents, the selection of an appropriate catalyst system is critical for achieving high reaction efficiency. This document provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of this compound with various primary and secondary amines.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[1] For sterically hindered aryl chlorides like this compound, bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of the catalytic cycle and achieve good yields.[2][3]
Data Presentation: Typical Reaction Parameters
The successful amination of this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions that can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd-ligand complexes (e.g., XPhos-Pd-G3) | Preformed catalysts can offer higher activity and reproducibility. |
| Ligand | Bulky biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) | The choice of ligand is crucial for coupling with sterically hindered aryl chlorides.[2] |
| Base | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Cesium carbonate (Cs₂CO₃) | A strong, non-nucleophilic base is required for deprotonation of the amine.[4] |
| Solvent | Anhydrous toluene (B28343) or 1,4-dioxane | The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary for the amination of aryl chlorides.[4] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Expected Yield | 60 - 95% | Yields are highly dependent on the specific amine coupling partner and optimization of conditions. |
Experimental Protocols
This section provides a general experimental protocol for the Buchwald-Hartwig amination of this compound with a representative amine.
Materials and Reagents:
-
This compound
-
Amine coupling partner (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
General Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Catalyst Components: To the Schlenk flask are added the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Base and Reactants: The strong base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents) are added to the flask.
-
Addition of Solvent: Anhydrous and deoxygenated toluene is added via syringe to achieve a concentration of 0.1-0.5 M with respect to this compound.
-
Reaction Conditions: The Schlenk flask is sealed, and the reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted-2-chloro-6-fluoroaniline.[4]
Mandatory Visualizations
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki Coupling with 2-Chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the Suzuki coupling of 2-chloro-6-fluoroaniline with various arylboronic acids. The presence of both a chloro and a fluoro substituent ortho to the amino group presents unique challenges, including steric hindrance and electronic deactivation, necessitating carefully optimized reaction conditions. The resulting 2-amino-3-fluorobiphenyl derivatives are valuable scaffolds in medicinal chemistry and materials science, with potential applications in the development of novel therapeutic agents. For instance, fluorinated biphenyl (B1667301) derivatives have been explored for their anti-inflammatory properties.[1]
Challenges in the Suzuki Coupling of this compound
The primary challenges in the Suzuki coupling of this compound include:
-
Steric Hindrance: The presence of two ortho substituents (chloro and fluoro) impedes the approach of the palladium catalyst to the reaction center, slowing down the oxidative addition step of the catalytic cycle.[2]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the electron-donating amino group can influence the reactivity of the aryl chloride.
-
Low Reactivity of Aryl Chlorides: Carbon-chlorine bonds are inherently less reactive than carbon-bromine or carbon-iodine bonds in oxidative addition to palladium(0) complexes.[3]
To overcome these challenges, the use of highly active palladium catalysts, particularly those featuring bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), is crucial.[2][3]
Recommended Reaction Conditions
Based on literature for similar sterically hindered and electron-rich anilines, the following conditions are recommended as a starting point for the Suzuki coupling of this compound. Optimization for each specific arylboronic acid partner is likely necessary.
Table 1: Recommended Reagents and Conditions for Suzuki Coupling of this compound
| Parameter | Recommended | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl monophosphine ligands are essential for coupling hindered aryl chlorides.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are generally effective. |
| Solvent | Toluene (B28343), Dioxane, or THF (often with water) | Anhydrous, degassed solvents are crucial to prevent side reactions. A small amount of water can sometimes be beneficial. |
| Temperature | 80-110 °C | Higher temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage. |
| Atmosphere | Inert (Argon or Nitrogen) | Rigorous exclusion of oxygen is necessary to prevent catalyst degradation and boronic acid homocoupling.[2] |
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization.
Protocol 1: General Procedure for Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed toluene (or dioxane)
-
Degassed water (optional, e.g., 10% v/v of organic solvent)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Add the anhydrous, degassed solvent (and water, if using) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-amino-3-fluorobiphenyl derivative.
Data Presentation
The following table presents hypothetical data for the Suzuki coupling of this compound with various arylboronic acids, based on typical yields for similar challenging couplings. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
Table 2: Hypothetical Yields for the Suzuki Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-3-fluorobiphenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-3-fluoro-4'-methoxybiphenyl | 90 |
| 3 | 4-Trifluoromethylphenylboronic acid | 2-Amino-3-fluoro-4'-(trifluoromethyl)biphenyl | 78 |
| 4 | 2-Methylphenylboronic acid | 2-Amino-3-fluoro-2'-methylbiphenyl | 70 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-Amino-3-fluoro-3',5'-dimethylbiphenyl | 82 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
References
Application Notes and Protocols for the Acylation of 2-Chloro-6-fluoroaniline with Chloroacetyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-chloro-N-(2-chloro-6-fluorophenyl)acetamide via the acylation of 2-chloro-6-fluoroaniline with chloroacetyl chloride. This compound belongs to the class of N-(substituted phenyl)-2-chloroacetamides, which are valuable intermediates in organic synthesis, particularly for the development of novel pharmaceutical compounds and other bioactive molecules.[1][2] The protocols outlined below are based on established methods for the acylation of anilines.
Introduction
The acylation of anilines with acyl chlorides is a fundamental and widely utilized transformation in organic chemistry for the formation of amide bonds. The reaction involves the nucleophilic attack of the amino group of the aniline (B41778) on the electrophilic carbonyl carbon of the acyl chloride. In the context of drug discovery and development, the resulting N-aryl chloroacetamides serve as versatile building blocks. The presence of a reactive chlorine atom on the acetyl group allows for subsequent nucleophilic substitution, enabling the synthesis of a diverse range of more complex molecules, including various heterocyclic compounds with potential therapeutic applications.[1][2][3]
The specific acylation of this compound with chloroacetyl chloride yields 2-chloro-N-(2-chloro-6-fluorophenyl)acetamide, a key intermediate for various downstream applications. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and render it unreactive.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-chloro-N-(2-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | 88-90 |
| 2-chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | Not specified |
| 2-chloro-N-(2-chlorophenyl)acetamide | C₈H₇Cl₂NO | 204.05 | 70 |
| 2-chloro-N-(2,6-diethylphenyl)acetamide | C₁₂H₁₆ClNO | 225.71 | 135-136 |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 186.61 | 140-142 |
Data sourced from publicly available chemical databases and literature.[4][5][6][7][8]
Experimental Protocols
The following protocols describe common methods for the acylation of anilines with chloroacetyl chloride. These can be adapted for the specific synthesis of 2-chloro-N-(2-chloro-6-fluorophenyl)acetamide.
Protocol 1: General Synthesis in an Organic Solvent
This protocol is a widely applicable method for the synthesis of N-aryl chloroacetamides.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (B128534) (TEA) or other suitable base (e.g., pyridine, sodium acetate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Chloroform)[2][9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath with continuous stirring.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-N-(2-chloro-6-fluorophenyl)acetamide.
Protocol 2: Acylation in an Aqueous Medium
This protocol offers a more environmentally friendly approach using an aqueous system.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Sodium acetate (B1210297)
-
Acetic acid
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium acetate in a mixture of acetic acid and water.
-
Addition of Aniline: Add this compound (1.0 eq.) to the solution and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred suspension while maintaining the low temperature.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours. The product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any unreacted starting materials and salts. Dry the product under vacuum or by air drying.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent.
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and a general workflow for the synthesis and purification of a pharmaceutical intermediate derived from this class of compounds.
Caption: Reaction scheme for the acylation of this compound.
Caption: Workflow for synthesis and purification of a pharmaceutical intermediate.
References
- 1. ijpsr.info [ijpsr.info]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
- 9. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Wee1 Inhibitors Using 2-Chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in response to DNA damage to allow for repair.[1][2] In many cancer cells, particularly those with a p53 mutation, the G1 checkpoint is defective, making them highly reliant on the G2/M checkpoint for survival.[3][4] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[1][2] This makes Wee1 a promising therapeutic target in oncology.[4][5]
A variety of small molecule inhibitors of Wee1 have been developed, with several entering clinical trials.[6][7] A common structural motif in some of these inhibitors is a substituted aniline (B41778) core, which plays a crucial role in binding to the kinase domain. 2-Chloro-6-fluoroaniline is a key starting material for the synthesis of a range of pharmaceutically active compounds, including certain Wee1 inhibitors. Its specific substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
This document provides detailed protocols and application notes for the synthesis and evaluation of Wee-1 inhibitors derived from this compound, based on established methodologies in the field.
Wee1 Signaling Pathway
The Wee1 kinase primarily targets CDK1 (also known as CDC2), a key component of the Maturation Promoting Factor (MPF), which drives the cell into mitosis.[8] Wee1 phosphorylates Tyr15 and Thr14 on CDK1, inhibiting its activity and thus arresting the cell cycle at the G2/M transition.[8] This pathway is counter-regulated by the phosphatase Cdc25, which removes these inhibitory phosphates to activate CDK1 and promote mitotic entry.[8][9]
Caption: The Wee1 signaling pathway in the G2/M cell cycle checkpoint.
Experimental Workflow for Wee1 Inhibitor Discovery
The discovery and development of novel Wee1 inhibitors typically follow a structured workflow, beginning with initial screening and culminating in preclinical evaluation.
References
- 1. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concept Life Sciences | Poster | Development of a selective WEE1 inhibitor [conceptlifesciences.com]
- 3. Structure-activity relationships of Wee1 inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene - WEE1 [maayanlab.cloud]
- 6. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wee1 - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Preparation of ACK1 Inhibitors from 2-Chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers, including prostate, breast, and lung cancer.[1][2] Its role in promoting tumor cell survival, proliferation, and resistance to therapy makes it a compelling target for cancer drug development.[2][3] This document provides detailed protocols for the synthesis of potent ACK1 inhibitors, utilizing 2-Chloro-6-fluoroaniline as a key building block, based on established synthetic strategies for pyrimidine-based kinase inhibitors. Additionally, it outlines protocols for the biochemical and cellular characterization of these inhibitors and provides an overview of the ACK1 signaling pathway.
Introduction to ACK1 Inhibition
ACK1 integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MERTK.[4] Aberrant activation of ACK1 can lead to the phosphorylation and activation of downstream pro-survival pathways, most notably the PI3K/AKT pathway, through a unique phosphorylation of AKT at Tyr176.[1] Furthermore, ACK1 can phosphorylate and activate the Androgen Receptor (AR), contributing to the development of castration-resistant prostate cancer.[1][5] The development of small molecule inhibitors of ACK1 is a promising therapeutic strategy to counteract these oncogenic signals. Several classes of ACK1 inhibitors have been developed, with many featuring a substituted pyrimidine (B1678525) scaffold.[1][2]
Data Presentation: Efficacy of Representative ACK1 Inhibitors
The following table summarizes the in vitro and cellular activity of representative ACK1 inhibitors, including the well-characterized compound (R)-9b, which shares a structural scaffold with the compounds that can be synthesized using the protocols herein.
| Compound Name | Target Kinase | IC50 (in vitro, nM) | Cellular Activity (IC50, µM) | Cell Line(s) | Reference(s) |
| (R)-9b | ACK1 | 56 | < 2 | VCaP | [1] |
| c-Src | 438 | - | - | [1] | |
| ALK | 143 | - | - | [1] | |
| (S)-9b | ACK1 | 82 | 4 | VCaP | [1] |
| AIM-100 | ACK1 | 21.58 | 4 | VCaP | [1][6] |
| Dasatinib | ACK1 | Kd = 6 | < 0.005 | LNCaP | [1] |
Experimental Protocols
Synthesis of a Bisanilinopyrimidine-based ACK1 Inhibitor
This protocol describes a representative synthesis of a bisanilinopyrimidine scaffold, a common core for many kinase inhibitors, using this compound. This method is adapted from general procedures for the synthesis of related kinase inhibitors.[7][8]
Workflow for the Synthesis of a Bisanilinopyrimidine ACK1 Inhibitor
Caption: General synthetic workflow for bisanilinopyrimidine ACK1 inhibitors.
Step 1: Synthesis of 2-Chloro-N-(substituted)-pyrimidin-4-amine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (0.2 M), add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 125 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes to afford the 2-chloro-4-aminopyrimidine derivative.
Step 2: Synthesis of the Final Bisanilinopyrimidine Product
-
To a solution of the 2-chloro-4-aminopyrimidine derivative from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final bisanilinopyrimidine ACK1 inhibitor.
Biochemical Assay: In Vitro Kinase Inhibition Assay (33P-ATP Filter Binding Assay)
This protocol is used to determine the in vitro potency (IC50) of the synthesized compounds against ACK1 kinase.[1]
-
Prepare a reaction mixture containing ACK1 enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter membrane multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of the synthesized inhibitors on the proliferation of cancer cell lines.[9]
-
Seed cancer cells (e.g., VCaP, LNCaP) in a 96-well plate at a suitable density and allow them to adhere overnight.[1][9]
-
Treat the cells with various concentrations of the test compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).[9]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
ACK1 Signaling Pathway
ACK1 is a crucial downstream effector of several RTKs and plays a significant role in activating pro-survival signaling pathways.[4][10]
ACK1 Signaling Cascade
Caption: A simplified diagram of the ACK1 signaling pathway and its inhibition.
Upon activation by upstream RTKs, ACK1 phosphorylates and activates key downstream effectors.[1] It promotes cell survival and proliferation by phosphorylating AKT at tyrosine 176.[1] In prostate cancer, ACK1-mediated phosphorylation of the androgen receptor at tyrosine 267 leads to its activation and the transcription of genes that drive tumor growth.[1] ACK1 also contributes to tumorigenesis by phosphorylating the tumor suppressor Wwox, leading to its degradation.[1] Small molecule inhibitors of ACK1, such as (R)-9b, block the kinase activity of ACK1, thereby inhibiting these oncogenic signaling cascades.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis and evaluation of ACK1 inhibitors derived from this compound. The development of potent and selective ACK1 inhibitors represents a promising avenue for the treatment of various cancers. The experimental procedures outlined here can be adapted and optimized for the discovery of novel ACK1-targeted therapeutics.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcf.org [pcf.org]
- 4. mahajannlab.wustl.edu [mahajannlab.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Lumiracoxib Utilizing 2-Chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of lumiracoxib (B1675440), a selective COX-2 inhibitor, with a key focus on the strategic use of 2-Chloro-6-fluoroaniline as a crucial building block. The following sections outline various synthetic routes, experimental procedures, and data presentation to guide researchers in the efficient preparation of this non-steroidal anti-inflammatory drug (NSAID).
Introduction
Lumiracoxib, chemically known as {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] Its synthesis relies on the formation of a diarylamine bond, for which this compound is a pivotal starting material. Several synthetic strategies have been developed to construct the lumiracoxib scaffold, primarily involving either a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination to form the key diarylamine linkage. An alternative pathway involves the acylation of a pre-formed diarylamine intermediate.
This document details two primary synthetic routes originating from this compound, providing step-by-step protocols for each approach.
Synthetic Pathway Overview
The synthesis of lumiracoxib can be broadly categorized into two main strategies that utilize this compound:
-
Route 1: Ullmann Condensation. This classical approach involves the copper-catalyzed coupling of an aryl halide with this compound.
-
Route 2: Acylation of a Diarylamine Intermediate. This route first involves the synthesis of the diarylamine core, N-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)amine, which is then acylated and subsequently converted to lumiracoxib.
The logical workflow for the synthesis of lumiracoxib can be visualized as follows:
Data Presentation
The following table summarizes the key transformations and reported yields for the synthesis of lumiracoxib and its intermediates.
| Step No. | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Reference(s) |
| 1 | Ullmann Condensation | 2-(2-iodo-5-methylphenyl)-N,N-dimethylacetamide and this compound | 2-[2-(2-chloro-6-fluorophenylamino)-5-methylphenyl]-N,N-dimethylacetamide | Cu powder, Cu₂I₂, K₂CO₃, refluxing xylene | - | |
| 2 | Hydrolysis | 2-[2-(2-chloro-6-fluorophenylamino)-5-methylphenyl]-N,N-dimethylacetamide | Lumiracoxib | NaOH, refluxing butanol/water | - | |
| 3 | Condensation and Aromatization | 4-Methylanisole and this compound | N-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)amine | 1. Na, liquid NH₃, THF, ethanol; 2. TiCl₄, chlorobenzene, THF; 3. I₂, AcOH, THF | - | |
| 4 | Acylation | N-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)amine | 2-chloro-N-(2-chloro-6-fluorophenyl)-N-(p-tolyl)acetamide | Chloroacetyl chloride, 90 °C | - | |
| 5 | Intramolecular Cyclization (Friedel-Crafts) | 2-chloro-N-(2-chloro-6-fluorophenyl)-N-(p-tolyl)acetamide | 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | AlCl₃, 160 °C | - | |
| 6 | Lactam Hydrolysis | 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | Lumiracoxib | NaOH, refluxing ethanol/water, then HCl | - | |
| 7 | Intramolecular Cyclization of Lumiracoxib | Lumiracoxib | 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dichloromethane, room temperature | 85 | [2] |
Note: Specific yield percentages for many steps in the multi-step synthesis of lumiracoxib are not publicly detailed in the reviewed literature. The provided table reflects the available information.
Experimental Protocols
Route 1: Synthesis via Ullmann Condensation
This route provides a direct method to form the diarylamine bond.
Step 1: Ullmann Condensation to form 2-[2-(2-chloro-6-fluorophenylamino)-5-methylphenyl]-N,N-dimethylacetamide
Materials:
-
2-(2-iodo-5-methylphenyl)-N,N-dimethylacetamide
-
This compound
-
Copper powder
-
Copper(I) iodide (Cu₂I₂)
-
Potassium carbonate (K₂CO₃)
-
Xylene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2-(2-iodo-5-methylphenyl)-N,N-dimethylacetamide, this compound, copper powder, copper(I) iodide, and potassium carbonate in refluxing xylene.
-
Heat the reaction mixture to reflux and maintain for a sufficient time to ensure complete reaction (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts and copper residues.
-
Wash the filter cake with xylene.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-[2-(2-chloro-6-fluorophenylamino)-5-methylphenyl]-N,N-dimethylacetamide.
Step 2: Hydrolysis to Lumiracoxib
Materials:
-
2-[2-(2-chloro-6-fluorophenylamino)-5-methylphenyl]-N,N-dimethylacetamide
-
Sodium hydroxide (B78521) (NaOH)
-
Butanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the 2-[2-(2-chloro-6-fluorophenylamino)-5-methylphenyl]-N,N-dimethylacetamide intermediate in a mixture of butanol and water.
-
Add sodium hydroxide to the solution.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the butanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the lumiracoxib.
-
Collect the solid product by filtration, wash with water, and dry to afford lumiracoxib.
Route 2: Synthesis via Acylation of a Diarylamine Intermediate
This pathway involves the initial formation of the diarylamine, followed by functionalization to introduce the acetic acid moiety.
Step 1: Synthesis of N-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)amine
Procedure:
-
The synthesis of the diarylamine intermediate, N-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)amine, can be achieved through the partial reduction of 4-methylanisole with sodium in liquid ammonia/THF/ethanol to give an enol ether.
-
This intermediate is then condensed with this compound using titanium tetrachloride (TiCl₄) in chlorobenzene/THF to yield an imine.
-
Without isolation, the imine is aromatized with iodine in acetic acid/THF to provide the desired diarylamine.
Step 2: Acylation with Chloroacetyl Chloride
Materials:
-
N-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)amine
-
Chloroacetyl chloride
-
Reaction vessel suitable for heating
Procedure:
-
In a suitable reaction vessel, heat N-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)amine to 90 °C.
-
Slowly add chloroacetyl chloride to the heated amine.
-
Maintain the reaction at 90 °C until the acylation is complete (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture and purify the resulting 2-chloro-N-(2-chloro-6-fluorophenyl)-N-(p-tolyl)acetamide, likely through crystallization or chromatography.
Step 3: Intramolecular Cyclization to form 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (Lactam)
Materials:
-
2-chloro-N-(2-chloro-6-fluorophenyl)-N-(p-tolyl)acetamide
-
Aluminum chloride (AlCl₃)
Procedure:
-
Heat the 2-chloroacetamide intermediate with aluminum chloride to 160 °C. This will initiate an intramolecular Friedel-Crafts reaction to form the lactam.
-
Maintain the temperature until the cyclization is complete.
-
Cool the reaction mixture and carefully quench with water/ice.
-
Extract the product with a suitable organic solvent and purify to isolate 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one.
Step 4: Hydrolysis of the Lactam to Lumiracoxib
Procedure:
-
Hydrolyze the lactam intermediate with sodium hydroxide in refluxing ethanol/water.
-
After the reaction is complete, cool the mixture and acidify with 1N HCl to precipitate the final product, lumiracoxib.
-
Collect the solid by filtration, wash with water, and dry.
Signaling Pathway
Lumiracoxib exerts its therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical component of the inflammatory response.
Conclusion
The synthesis of lumiracoxib is a multi-step process that critically involves the use of this compound to construct the central diarylamine scaffold. The choice between an Ullmann condensation and a pathway involving acylation of a diarylamine intermediate will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided protocols offer a foundational guide for the synthesis of this important COX-2 inhibitor, which can be further optimized by the skilled researcher.
References
Synthesis of Deuterated Lumiracoxib from 2-Chloro-6-fluoroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of deuterated lumiracoxib (B1675440) (specifically, lumiracoxib-d3), a selective cyclooxygenase-2 (COX-2) inhibitor. The introduction of deuterium (B1214612) at a potential site of metabolism can favorably alter the pharmacokinetic profile of the drug.[1] The described synthetic route starts from commercially available 2-chloro-6-fluoroaniline and deuterated p-toluidine (B81030) (p-toluidine-d3). The methodology is divided into two key stages: a palladium-catalyzed Buchwald-Hartwig amination to form the deuterated diarylamine intermediate, followed by an acylation and rearrangement to construct the final phenylacetic acid moiety. This guide includes detailed experimental procedures, tables of quantitative data based on typical reaction efficiencies, and diagrams to illustrate the synthetic pathway and workflow.
Introduction
Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[2][3] Its structure, an analogue of diclofenac, makes it a member of the arylalkanoic acid class of NSAIDs.[4] Deuteration, the strategic replacement of hydrogen with deuterium, is a technique used in drug development to improve metabolic stability, potentially leading to a better pharmacokinetic profile and reduced toxicity.[1] This document outlines a plausible and efficient synthesis for lumiracoxib-d3, where the three hydrogen atoms of the methyl group on the phenylacetic acid moiety are replaced with deuterium. This position is a likely site of metabolic oxidation.[1]
Synthetic Pathway Overview
The synthesis of deuterated lumiracoxib from this compound is proposed as a two-step process. The first step involves the formation of a carbon-nitrogen bond between this compound and p-toluidine-d3 via a Buchwald-Hartwig amination reaction. The resulting deuterated diarylamine intermediate is then acylated with chloroacetyl chloride, followed by a Lewis acid-catalyzed rearrangement to yield the final product, deuterated lumiracoxib.
Caption: Proposed synthetic pathway for Deuterated Lumiracoxib.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of deuterated lumiracoxib. It should be noted that the yields are hypothetical and based on typical outcomes for these reaction types, as specific literature values for this exact synthesis are not available. Purity and deuterium incorporation are expected values following the described purification protocols.
Table 1: Reaction Yields and Purity
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield | Purity (post-purification) |
| 1 | 2-((2-chloro-6-fluorophenyl)amino)-5-(methyl-d3)aniline | C₁₃H₈D₃ClFN₂ | 253.73 | 70-85% | >95% |
| 2 | Deuterated Lumiracoxib (Lumiracoxib-d3) | C₁₅H₁₀D₃ClFNO₂ | 296.75 | 45-60% | >98% |
| Overall | Deuterated Lumiracoxib (Lumiracoxib-d3) | - | - | 30-40% | >98% |
Table 2: Analytical and Spectroscopic Data
| Analysis | Parameter | Expected Result for Deuterated Lumiracoxib |
| Analytical HPLC | Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water with 0.05% trichloroacetic acid (35:65 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | 270 nm | |
| Retention Time | ~16.9 min (comparable to non-deuterated standard) | |
| Mass Spectrometry | Molecular Ion Peak | m/z corresponding to C₁₅H₁₀D₃ClFNO₂ |
| ¹H NMR | Methyl Protons | Absence of singlet around 2.3 ppm |
| Other Signals | Consistent with the lumiracoxib structure | |
| ²H NMR | Deuterated Methyl | Signal corresponding to the -CD₃ group |
| ¹³C NMR | Deuterated Methyl Carbon | Septet due to C-D coupling |
| Deuterium Incorporation | - | >98% |
Experimental Protocols
Step 1: Synthesis of 2-((2-chloro-6-fluorophenyl)amino)-5-(methyl-d3)aniline (Intermediate)
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination to form the deuterated diarylamine intermediate.
Materials and Reagents:
-
This compound
-
p-Toluidine-d3
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To a dry flask, add this compound (1.0 eq), p-toluidine-d3 (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield the deuterated intermediate.[1]
Step 2: Synthesis of Deuterated Lumiracoxib
This protocol details the acylation of the deuterated intermediate followed by a rearrangement to yield the final product.
Materials and Reagents:
-
2-((2-chloro-6-fluorophenyl)amino)-5-(methyl-d3)aniline
-
Anhydrous dichloromethane (B109758)
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve the deuterated intermediate (1.0 eq) in anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion of the acylation, cool the reaction mixture back to 0 °C and carefully add aluminum chloride (2.0 eq) in portions.[1]
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the reaction to room temperature and quench by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated lumiracoxib.[1]
Purification and Analysis Workflow
High purity of the final deuterated lumiracoxib is crucial for its intended use. Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for purification.
Caption: Workflow for the purification and analysis of Deuterated Lumiracoxib.
Preparative HPLC Protocol
-
Column: C18 reversed-phase (preparative scale)
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 20-50 mL/min (depending on column dimensions).
-
Detection: UV at 270 nm.
Procedure:
-
Dissolve the crude deuterated lumiracoxib in a minimal amount of a suitable solvent (e.g., methanol or DMSO).[1]
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.[1]
-
Analyze the collected fractions by analytical HPLC to confirm purity.[1]
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified deuterated lumiracoxib.[1]
Conclusion
The synthetic route described provides a robust method for the preparation of deuterated lumiracoxib from this compound. The use of a deuterated starting material in a Buchwald-Hartwig amination followed by an acylation/rearrangement strategy allows for the specific incorporation of deuterium at a metabolically relevant position. The provided protocols for synthesis, purification, and analysis will aid researchers in the efficient production and characterization of this important molecule for further studies in drug metabolism and pharmacokinetics.
References
Application Note: High-Throughput Analysis of 2-Chloro-6-fluoroaniline using a Validated HPLC-MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2-Chloro-6-fluoroaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The developed method is suitable for high-throughput screening and quality control applications in drug development and manufacturing. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric detection parameters, along with a summary of validation data.
Introduction
This compound is a substituted aniline (B41778) derivative widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides.[1][2] Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the safety and efficacy of the final product. HPLC-MS offers a powerful analytical tool for this purpose, providing high selectivity and sensitivity for the detection and quantification of this compound. This application note presents a detailed protocol for a validated HPLC-MS method, designed for accuracy, precision, and rapid analysis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C6H5ClFN | [3][4] |
| Molecular Weight | 145.56 g/mol | [3][4] |
| Melting Point | 32 °C | [1][3] |
| Boiling Point | 67-69 °C (14 mmHg) | [3] |
| pKa | 1.26 ± 0.10 (Predicted) | [3] |
| Water Solubility | Insoluble in water | [3] |
| Appearance | White to almost white powder or lump | [1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
The choice of sample preparation will depend on the matrix. For analysis of the bulk drug substance:
-
Accurately weigh a sample of the this compound drug substance.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
For more complex matrices like biological fluids or environmental samples, a liquid-liquid extraction or solid-phase extraction protocol may be necessary.[5]
HPLC-MS Method Parameters
A reversed-phase HPLC method coupled with a tandem mass spectrometer is employed for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Precursor Ion (m/z) 146.0, Product Ions (m/z) 110.0, 83.0 |
Method Validation Summary
The method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2% |
| Specificity | No interference from blank matrix |
Experimental Workflow
Caption: Workflow for the HPLC-MS analysis of this compound.
Signaling Pathway (Logical Relationship)
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-6-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-chloro-6-fluoroaniline. This resource aims to address common challenges and provide actionable solutions for this sterically hindered and electronically deactivated substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The Suzuki coupling of this compound presents two main difficulties. Firstly, the carbon-chlorine bond is significantly less reactive towards oxidative addition to the palladium catalyst compared to corresponding carbon-bromine or carbon-iodine bonds.[1] Secondly, the presence of two ortho-substituents (chlorine and fluorine) creates considerable steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and slow down the reaction.[1]
Q2: Which catalyst systems are most effective for this type of sterically hindered aryl chloride?
A2: Highly active catalyst systems are generally required to overcome the challenges posed by this compound. Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos), are often effective.[2][3] These ligands help to stabilize the palladium catalyst and promote the difficult oxidative addition step.[4] N-heterocyclic carbene (NHC) ligands can also be employed for their high activity with challenging substrates.[1]
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[5] For challenging couplings with sterically hindered aryl chlorides, stronger bases are often necessary. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][6] The solubility of the base in the chosen solvent system is also an important consideration.
Q4: What are the most common side reactions, and how can they be minimized?
A4: Common side reactions in the Suzuki coupling of this compound include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by aqueous basic conditions and elevated temperatures. To mitigate this, one can use more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.
-
Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[1] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[1]
-
Dehalogenation: This is the replacement of the chlorine atom on the aniline (B41778) with a hydrogen atom. The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions where appropriate may help.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is not deactivated. Use fresh catalyst and handle it under an inert atmosphere. Consider using a more robust precatalyst. |
| Inefficient Oxidative Addition | Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, or other Buchwald ligands). Increase the reaction temperature. |
| Poor Transmetalation | Screen different bases, favoring stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure the chosen base is soluble in the reaction medium. |
| Protodeboronation of Boronic Acid | Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. Minimize water content if using a non-aqueous system. |
| Steric Hindrance | Employ ligands with larger cone angles to create a more accessible catalytic center. Higher reaction temperatures and longer reaction times may be necessary. |
| Inappropriate Solvent | Screen different solvents. Aprotic polar solvents like dioxane, toluene, or THF, often in combination with water, are commonly used. The solvent choice can affect the solubility of all reaction components. |
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki Coupling of Sterically Hindered Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-95[1] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 75-98[2] |
| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | Good to Excellent[2] |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89[7] |
Note: Yields are representative and highly dependent on the specific boronic acid partner and reaction conditions.
Table 2: Effect of Base and Solvent on Suzuki Coupling of Aryl Chlorides
| Base | Solvent | General Observations |
| K₃PO₄ | Dioxane/H₂O | Often a good starting point for challenging couplings, providing a balance of reactivity and minimizing side reactions.[4] |
| Cs₂CO₃ | Toluene | A strong base that can be effective for difficult substrates, particularly in non-aqueous conditions.[6] |
| K₂CO₃ | DME/H₂O | A milder base, which may be suitable for less hindered or more reactive boronic acids.[8] |
| NaOH | THF/H₂O | A strong, inexpensive base, but can promote side reactions like protodeboronation.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a starting point protocol that may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting guide for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting Buchwald-Hartwig amination of 2-Chloro-6-fluoroaniline
Welcome to the Technical Support Center for the Buchwald-Hartwig Amination of 2-Chloro-6-fluoroaniline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this challenging cross-coupling reaction.
The Buchwald-Hartwig amination of this compound presents a unique set of challenges due to the electronic properties of the substrate. As an electron-deficient aryl chloride, the C-Cl bond is strong and resistant to the crucial oxidative addition step in the catalytic cycle, often leading to low reactivity.[1][2][3] This guide is designed to address these specific issues directly.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in low or no conversion?
A1: This is the most common issue and typically stems from the electronically deactivated and sterically hindered nature of the this compound substrate. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[2][3] Success is highly dependent on the proper selection of a catalyst system that can facilitate the difficult oxidative addition step. Key factors to check are:
-
Catalyst and Ligand: A bulky, electron-rich phosphine (B1218219) ligand is essential. Standard ligands may not be effective.[1]
-
Base Strength: A sufficiently strong base is required.[1][3]
-
Reaction Conditions: The reaction may require elevated temperatures and strictly anhydrous and anaerobic conditions.[1][2]
-
Reagent Purity: Impurities in reagents or solvents, especially water and oxygen, can deactivate the catalyst.[4]
Q2: What is a reliable starting point for reaction conditions for this specific substrate?
A2: For a challenging substrate like this compound, starting with a well-established, powerful catalyst system is crucial. A robust starting point would involve a palladium precatalyst paired with a sterically demanding, electron-rich biarylphosphine ligand. See the table below for a recommended starting protocol.
Q3: I'm observing significant hydrodehalogenation (replacement of Cl with H) as a side product. How can this be minimized?
A3: Hydrodehalogenation can compete with the desired amination. This side reaction is often promoted by high temperatures or certain ligand/base combinations. To minimize it, consider the following:
-
Screen Ligands: Some ligands are more prone to promoting this side reaction. Screening different bulky phosphine ligands like RuPhos or BrettPhos may identify a more selective system.[1][5]
-
Lower Temperature: If conversion is acceptable at a lower temperature, reducing the reaction heat can often decrease the rate of hydrodehalogenation.
-
Base Selection: While a strong base is needed, screening different bases (e.g., LHMDS vs. NaOtBu) might impact the product distribution.[3]
Q4: How should I select a base if my amine coupling partner contains sensitive functional groups?
A4: The choice of base is critical when dealing with sensitive functional groups that may be incompatible with strong bases like sodium tert-butoxide (NaOtBu).[3][6] While NaOtBu is highly effective, it can cause decomposition of functionalities like esters or ketones.[7] In such cases, weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that offer broader functional group tolerance.[1][3][6]
Q5: My reaction mixture is a slurry and doesn't appear to be mixing well. Is this a problem?
A5: Yes, this can be a significant issue. Poor solubility of the inorganic base is a common reason for failed or low-yielding reactions.[3][6] If the base is not well-dispersed, it cannot effectively participate in the catalytic cycle. Ensure vigorous stirring is maintained throughout the reaction.[4] If solubility remains an issue, consider screening different solvents or solvent mixtures.
Troubleshooting and Optimization Guide
If initial attempts fail, a systematic approach to optimization is necessary. The following guide provides a logical workflow for troubleshooting.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.[3]
Data Presentation: Parameter Screening
The tables below provide examples of how to structure screening experiments to identify optimal conditions. Yields are illustrative.
Table 1: Recommended Initial Reaction Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Amine | Coupling Partner (1.2 equiv) | Nucleophile |
| Pd Pre-catalyst | RuPhos Pd G3 (2 mol%) | Air-stable, reliable for challenging chlorides. |
| Ligand | RuPhos (included in precatalyst) | A bulky, electron-rich ligand effective for C-Cl activation.[1][5] |
| Base | Sodium tert-butoxide (1.5 equiv) | A strong, effective base for this transformation.[1][3] |
| Solvent | Toluene (0.2 M) | A common, effective, and high-boiling solvent.[3] |
| Temperature | 110 °C | Elevated temperature is often required for aryl chlorides. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation.[4] |
Table 2: Troubleshooting Guide: Ligand and Base Screening (Conditions: Pd₂(dba)₃ (2 mol%), Toluene, 110 °C, 18 h)
| Entry | Ligand (4 mol%) | Base (1.5 equiv) | Illustrative Yield (%) | Notes |
|---|---|---|---|---|
| 1 | RuPhos | NaOtBu | 85 | Good starting point. |
| 2 | BrettPhos | NaOtBu | 88 | Often excellent for primary amines.[5] |
| 3 | XPhos | NaOtBu | 75 | Another effective bulky phosphine ligand.[1] |
| 4 | RuPhos | K₃PO₄ | 60 | Weaker base, may require higher temp or longer time.[3] |
| 5 | BrettPhos | LHMDS | 90 | Very strong base, can improve rate. |
| 6 | RuPhos | Cs₂CO₃ | 55 | Good for base-sensitive substrates.[1][3] |
Table 3: Troubleshooting Guide: Solvent and Temperature Screening (Conditions: Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), NaOtBu (1.5 equiv), 18 h)
| Entry | Solvent | Temperature (°C) | Illustrative Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Toluene | 110 | 88 | High-boiling and effective. |
| 2 | Dioxane | 100 | 82 | Ethereal solvent, also very common.[1] |
| 3 | 2-MeTHF | 80 | 70 | Greener alternative, lower boiling point.[3][8] |
| 4 | Toluene | 90 | 75 | Lower temp may reduce side products. |
| 5 | Dioxane | 110 (sealed tube) | 85 | Increased temperature can improve rate. |
Experimental Protocols & Visualizations
General Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[7]
Detailed Experimental Protocol: General Procedure
This protocol provides a representative method for performing the amination on a small scale.
Preparation:
-
To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).
-
Add the solid base (e.g., sodium tert-butoxide, 1.5 mmol, 1.5 equiv).
Inert Atmosphere Setup: 3. Cap the vial with a rubber septum and securely seal it. 4. Insert a needle connected to a vacuum/inert gas manifold. 5. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
Reagent Addition: 6. Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv). 7. If the amine coupling partner is a liquid, add it via syringe (1.2 mmol, 1.2 equiv). If it is a solid, it should be added in step 1 with the other solids. 8. Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.[3]
Reaction and Workup: 9. Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) and stir vigorously. 10. Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[4] 11. Upon completion, cool the reaction to room temperature. 12. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 13. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 14. Purify the crude product by flash column chromatography.
Caption: A standard workflow for setting up a Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. par.nsf.gov [par.nsf.gov]
Catalyst selection for Buchwald-Hartwig reaction with 2-Chloro-6-fluoroaniline
Topic: Catalyst Selection and Troubleshooting for Buchwald-Hartwig reaction with 2-Chloro-6-fluoroaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using this compound in Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig reaction with this compound challenging?
A1: The reaction is challenging due to two main factors originating from the substrate's structure:
-
Reduced Nucleophilicity: The aniline (B41778) nitrogen's lone pair is less available for reaction due to the electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents. This slows down the crucial C-N bond-forming reductive elimination step.
-
Steric Hindrance: The two bulky ortho-substituents (Cl and F) sterically hinder the approach of the aniline to the palladium center, which can impede both the coordination of the amine and the subsequent catalytic steps.
Q2: What is the most critical factor for a successful coupling with this compound?
A2: The selection of the phosphine (B1218219) ligand is the most critical parameter. For sterically hindered and electron-deficient anilines like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands are essential. These ligands stabilize the palladium catalyst, promote the oxidative addition of the aryl halide, and facilitate the difficult reductive elimination step.
Q3: Which class of ligands is recommended for this type of substrate?
A3: The "Buchwald ligands" are highly recommended. Specifically, ligands such as XPhos , RuPhos , and BrettPhos have demonstrated efficacy in couplings involving electron-deficient and sterically hindered substrates.[1] Using a well-defined palladium precatalyst incorporating these ligands (e.g., XPhos Pd G3) is often more effective than generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
Q4: What type of base should I use for this reaction?
A4: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. However, if your aryl halide contains base-sensitive functional groups (like esters or ketones), a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times to achieve good conversion.
Q5: My reaction is not going to completion. What are the common causes?
A5: Incomplete conversion is a frequent issue. The primary causes include:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.
-
Inappropriate Ligand/Palladium Source: Your chosen ligand may not be suitable for this specific transformation. Screening different bulky biarylphosphine ligands is recommended.
-
Insufficient Base Strength or Solubility: The base may not be strong enough to deprotonate the aniline effectively, or it may have poor solubility in the reaction solvent.
-
Low Reaction Temperature: Due to the challenging nature of the substrate, higher temperatures (typically 80-120 °C) are often required.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Catalyst Inactivity: Oxygen contamination. | 1. Ensure rigorous exclusion of air using a glovebox or Schlenk techniques. Use freshly degassed solvents. |
| 2. Wrong Ligand/Catalyst: The chosen ligand is not electron-rich or bulky enough to facilitate the reaction. | 2. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Use a well-defined precatalyst (e.g., XPhos Pd G3) for better reproducibility. | |
| 3. Base is too weak: Insufficient deprotonation of the aniline. | 3. Switch to a stronger base like NaOtBu or LHMDS. If the substrate is base-sensitive, try Cs₂CO₃ at a higher temperature. | |
| 4. Low Temperature: The reaction requires more thermal energy. | 4. Increase the reaction temperature in increments of 10-20 °C. For aryl chlorides, temperatures of 100-120 °C are common. | |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled. | 1. This can be caused by moisture or an inappropriate ligand. Ensure anhydrous conditions. A change in ligand may be necessary. |
| 2. Homocoupling of Aryl Halide: Formation of a biaryl byproduct. | 2. This often points to issues with catalyst initiation or stability. Using a precatalyst can sometimes mitigate this issue. | |
| Inconsistent Results | 1. Inconsistent Catalyst Activity: Generating the active catalyst in situ from sources like Pd(OAc)₂ can be unreliable. | 1. Use a stable, well-defined palladium precatalyst for consistent generation of the active Pd(0) species. |
| 2. Variable Reagent Quality: Impurities in solvents, base, or starting materials. | 2. Use high-purity, anhydrous solvents. Ensure the base has not degraded. Purify starting materials if necessary. |
Data Presentation: Catalyst System Performance
The following table summarizes typical catalyst systems and conditions used for the Buchwald-Hartwig amination of challenging electron-deficient anilines with aryl halides. While specific data for this compound is scarce in peer-reviewed literature, these examples provide a strong starting point for optimization.
| Aryl Halide | Amine | Pd Source / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Chloride | Electron-Deficient Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 100 | Good to Excellent |
| Aryl Bromide | Electron-Deficient Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | Good |
| Aryl Chloride | Sterically Hindered Aniline | BrettPhos Pd G3 | BrettPhos | LHMDS | Toluene | 100 | Good to Excellent |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | 95-99 |
| Aryl Bromide | 2-Chloroaniline derivative | Not Specified | Not Specified | Not Specified | Not Specified | 160 (µW) | Moderate to Good |
Experimental Protocols
Detailed Protocol: General Starting Point for Coupling of an Aryl Bromide with this compound
This protocol is a recommended starting point for optimization, based on general procedures for challenging anilines.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane (to make a 0.1 M solution based on the aryl halide)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube/vial with a septum or cap. Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100-120 °C for conventional heating, or up to 160 °C for microwave heating). Stir vigorously for the recommended time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-2-chloro-6-fluoroaniline.
Mandatory Visualization
References
Technical Support Center: Side-Product Formation in 2-Chloro-6-fluoroaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-6-fluoroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side-product formation encountered during chemical reactions with this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used, and what are the expected side-products?
A1: this compound is a common building block in medicinal chemistry and materials science. The primary reactions it undergoes include Sandmeyer reactions, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Each of these reaction types is associated with characteristic side-products.
-
Sandmeyer Reaction: This reaction is used to replace the amino group with a variety of substituents (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate. A common and often significant side-product is the corresponding phenol (B47542), formed from the reaction of the diazonium salt with water.[1] Azo compounds can also form as colored impurities through the coupling of the diazonium salt with unreacted aniline (B41778).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a new carbon-nitrogen bond between the aniline and an aryl halide. A notable side-reaction is the hydrodehalogenation of the aryl halide starting material, which results in the formation of an arene byproduct and reduces the overall yield of the desired arylamine.[2]
-
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile replaces a leaving group on the aromatic ring. Given the electron-withdrawing nature of the chlorine and fluorine substituents, this compound can participate in SNAr reactions, although the amino group itself is not typically the leaving group. When used as a nucleophile, its reduced nucleophilicity due to the electron-withdrawing groups can lead to incomplete reactions.
Q2: I am observing a significant amount of phenol formation in my Sandmeyer reaction with this compound. How can I minimize this side-product?
A2: The formation of the corresponding 2-chloro-6-fluorophenol (B1225318) is a common issue in Sandmeyer reactions and is primarily caused by the reaction of the intermediate diazonium salt with water.[1] To minimize this side-product, consider the following strategies:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the diazotization step and the subsequent reaction with the copper(I) salt. Higher temperatures accelerate the decomposition of the diazonium salt and its reaction with water.
-
Anhydrous Conditions: Use anhydrous solvents and reagents wherever possible to minimize the presence of water in the reaction mixture.
-
Controlled Addition: Add the aqueous solution of sodium nitrite (B80452) slowly to the acidic solution of the aniline to ensure its immediate reaction and prevent a buildup of nitrous acid, which can be unstable. Similarly, add the cold diazonium salt solution portion-wise to the copper(I) salt solution.
Q3: My Buchwald-Hartwig amination reaction with this compound is giving a low yield, and I suspect hydrodehalogenation of my aryl halide coupling partner. What can I do to improve the reaction?
A3: Hydrodehalogenation is a known side-reaction in Buchwald-Hartwig aminations.[2] The electron-deficient nature of this compound can make it a challenging coupling partner. Here are some troubleshooting steps:
-
Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands. Ligands like XPhos, RuPhos, and BrettPhos are often effective for coupling with electron-deficient anilines as they can promote the desired reductive elimination over side reactions.
-
Base Selection: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases are effective at deprotonating the weakly acidic N-H bond of the electron-deficient aniline.
-
Catalyst System: Consider using a well-defined palladium precatalyst (e.g., an XPhos-Pd-G3 precatalyst) for more reproducible results compared to generating the active catalyst in-situ.
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as water and oxygen can negatively impact the catalytic cycle.
Troubleshooting Guides
Sandmeyer Reaction of this compound
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low yield of desired product and significant phenol formation | Reaction of the diazonium salt with water. | Maintain strict temperature control (0-5 °C). Use anhydrous solvents. Add reagents slowly and in a controlled manner. |
| Formation of colored impurities (azo compounds) | Coupling of the diazonium salt with unreacted this compound. | Ensure complete diazotization by using a slight excess of sodium nitrite. Maintain a low temperature and ensure efficient stirring. |
| Incomplete reaction | Incomplete formation of the diazonium salt or inefficient displacement. | Ensure the use of a sufficient excess of acid for diazotization. Use a fresh and active source of copper(I) salt. |
Buchwald-Hartwig Amination with this compound
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low yield of the desired arylamine | Reduced nucleophilicity of this compound. Catalyst inhibition. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). Employ a strong, non-nucleophilic base (e.g., NaOtBu). Use a well-defined palladium precatalyst. |
| Significant hydrodehalogenation of the aryl halide | Competing reaction pathway in the catalytic cycle. | Optimize the choice of ligand and base. Lowering the reaction temperature may sometimes help. |
| Inconsistent reaction outcomes | Sensitivity to air and moisture. In-situ catalyst generation variability. | Use rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line). Switch to a stable, well-defined precatalyst. |
Experimental Protocols
Protocol 1: Diazotization and Sandmeyer Chlorination of this compound
This protocol describes a general procedure for the conversion of this compound to 2,6-dichloro-fluoroaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl Bromide
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (if not using a precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (B28343)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst to an oven-dried Schlenk tube.
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add anhydrous and degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways in the Sandmeyer reaction of this compound.
References
Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-6-fluoroaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this sterically hindered aniline (B41778).
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The presence of two substituents in the ortho positions (chlorine and fluorine) to the amino group physically blocks the nitrogen atom. This steric shielding reduces the nucleophilicity of the amine and hinders the approach of reactants to the aromatic ring, often leading to slow reaction rates or the need for specialized catalysts and more forceful conditions.
Q2: What are the general consequences of this steric hindrance on reactivity?
A2: The main consequences include:
-
Reduced Nucleophilicity: The bulky ortho groups impede the approach of electrophiles to the nitrogen atom, slowing down reactions like acylation and alkylation.
-
Challenges in Cross-Coupling: Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination often require specialized, bulky ligands to overcome the steric barrier and achieve good yields.
-
Altered Regioselectivity: The steric bulk can influence the position of substitution in electrophilic aromatic substitution reactions.
Q3: Are there any common side reactions to be aware of?
A3: Yes, particularly in cross-coupling reactions, side reactions like hydrodehalogenation (replacement of the chlorine atom with hydrogen) can occur. In acylation, if the amino group is not protected, N-acylation will be the predominant reaction. Anilines are also susceptible to oxidation, which can lead to the formation of colored impurities, so maintaining an inert atmosphere is often recommended.[1]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are essential for forming new carbon-carbon and carbon-nitrogen bonds with this compound. However, the steric hindrance and the relative inertness of the C-Cl bond present significant challenges.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. With this compound, the choice of catalyst, ligand, and base is critical for success.
Issue: Low to no conversion of this compound.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | The combination of a palladium precursor and ligand is crucial. For sterically hindered aryl chlorides, standard catalysts are often ineffective. Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the difficult oxidative addition step. |
| Inappropriate Base | The base activates the boronic acid for transmetalation. An unsuitable base can lead to poor yields. Solution: Potassium phosphate (B84403) (K₃PO₄) is often effective for challenging couplings. Other bases to screen include cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu). |
| Poor Reagent Quality | Boronic acids can degrade over time (protodeboronation). Solvents and reagents may contain oxygen or water, which can deactivate the catalyst. Solution: Use fresh, high-purity boronic acids or consider using the more stable pinacol (B44631) esters. Ensure all solvents and reagents are anhydrous and thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Insufficient Temperature | The activation energy for the oxidative addition of the C-Cl bond can be high. Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Monitor for potential catalyst decomposition at higher temperatures. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acid partners.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound, arylboronic acid, base, palladium precursor, and ligand.
-
Add the degassed solvent.
-
Seal the vessel, then evacuate and backfill with an inert gas (repeat three times).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide: N-Acylation
N-acylation of this compound is generally more straightforward than cross-coupling reactions but can still present challenges.
Issue: Incomplete reaction or low yield when acylating with an acid chloride or anhydride (B1165640).
| Possible Cause | Troubleshooting Steps |
| Deactivation of Aniline | The reaction of an acyl chloride with an aniline produces one equivalent of HCl. This acid protonates the starting aniline, rendering it non-nucleophilic and stopping the reaction. Solution: Add a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to the reaction mixture to scavenge the acid produced. Typically, at least one equivalent of base is required. |
| Low Reactivity of Acylating Agent | While acid chlorides and anhydrides are highly reactive, in some cases, a less reactive acylating agent might be used, leading to a sluggish reaction with the sterically hindered aniline. Solution: If using a carboxylic acid, it must be activated. Use a standard coupling reagent (e.g., EDC, DCC) or convert the carboxylic acid to a more reactive species like an acid chloride (using, for example, thionyl chloride or oxalyl chloride). |
| Steric Hindrance | The steric bulk of both the aniline and the acylating agent can slow the reaction. Solution: Increase the reaction temperature and/or reaction time. Ensure the chosen solvent facilitates the dissolution of all reactants. |
Experimental Protocol: N-Acetylation with Acetic Anhydride
This procedure is generally effective for the acetylation of anilines.
-
Reagents:
-
This compound (1.0 equiv)
-
Acetic anhydride (1.1 equiv)
-
A non-nucleophilic base (e.g., pyridine, 1.1 equiv) or an aqueous solution of sodium acetate (B1210297).
-
Solvent (e.g., dichloromethane (B109758) or water)
-
-
Procedure (in an organic solvent):
-
Dissolve this compound and pyridine in dichloromethane.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with dilute HCl (to remove pyridine), then with water and brine.
-
Dry the organic layer, concentrate, and purify if necessary.
-
-
Procedure (in water, adapted from a general method for anilines): [2] 1. Suspend this compound in water and add concentrated HCl to form the soluble hydrochloride salt. 2. To this solution, add acetic anhydride, mix well, and immediately add a solution of sodium acetate in water. 3. The acetanilide (B955) product should precipitate. 4. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.
Decision Tree for N-Acylation Troubleshooting
References
Technical Support Center: Purification of 2-Chloro-6-fluoroaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-chloro-6-fluoroaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a yellow or brown color. What is the cause and how can I fix it?
A1: Discoloration in anilines is most commonly due to aerial oxidation of the amino group, which forms colored polymeric impurities.[1] This process can be accelerated by exposure to air and light. To obtain a colorless product, consider the following:
-
For solid samples: Recrystallization is an effective method for removing colored impurities. In some cases, adding activated charcoal during the recrystallization process can help adsorb the colored species.
-
For liquid samples: Vacuum distillation is recommended. Distilling over a small amount of zinc dust can help prevent oxidation during heating.
To prevent discoloration during storage, it is best to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q2: I'm having difficulty removing a starting material that is structurally very similar to my this compound derivative. What is the best approach?
A2: When the starting material and product have similar polarities, separation by standard column chromatography can be challenging. An acid-base extraction is often the most effective strategy in this scenario.[1][2] By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic aniline (B41778) derivative will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q3: My yields are low after column chromatography on silica (B1680970) gel. What could be the reason?
A3: Low yields during silica gel chromatography of basic compounds like anilines are often due to strong interactions between the basic amino group and the acidic silanol (B1196071) groups on the silica surface. This can lead to irreversible adsorption or "streaking" of the compound on the column. To mitigate this, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to the eluent.[3]
Q4: Can I use distillation to separate isomers of this compound?
A4: Yes, distillation can be an effective method for separating isomers of halogenated anilines, provided they have sufficiently different boiling points.[4] For isomers with close boiling points, fractional distillation or vacuum distillation may be necessary to achieve good separation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration and cool again.[5] |
| Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[5] | ||
| Add a seed crystal of the pure compound.[5] | ||
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a different solvent system.[5] |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[5] | |
| Low recovery of the purified product. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] |
| The crystals were washed with a solvent at room temperature. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound is stuck at the top of the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. |
| Strong interaction with the silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic silanol groups.[3] | |
| Poor separation of the product from impurities. | The chosen solvent system has poor selectivity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Try a three-component solvent system to fine-tune the separation. |
| The column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or cracks. The slurry packing method is generally recommended. | |
| The compound elutes as a broad band or "streaks". | The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the eluent for loading. For compounds with low solubility in the eluent, consider dry loading by adsorbing the crude product onto a small amount of silica gel. |
| Interaction with the acidic silica gel. | Add triethylamine to the eluent as described above. |
Experimental Protocols
Acid-Base Extraction
Objective: To separate this compound derivatives from neutral or acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated aniline will be in the aqueous (bottom) layer, while neutral organic impurities will remain in the organic (top) layer.
-
Isolation of Aqueous Layer: Drain the aqueous layer into a clean flask. For optimal recovery, wash the organic layer two more times with fresh 1M HCl and combine all aqueous fractions.
-
Basification: Cool the combined aqueous fractions in an ice bath and slowly add a concentrated base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12). The aniline derivative should precipitate out or form an oily layer.
-
Back-Extraction: Add fresh organic solvent (diethyl ether or ethyl acetate) to the basified aqueous solution and shake to extract the neutral aniline back into the organic layer.
-
Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the purified product.
Recrystallization
Objective: To purify solid this compound derivatives from soluble and insoluble impurities.
Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a few drops of a potential solvent and heat to boiling. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems include ethanol/water, hexane/ethyl acetate, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to remove any residual solvent.
Column Chromatography
Objective: To purify this compound derivatives by separating them from impurities based on polarity.
Methodology:
-
Solvent System Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A common starting point for anilines is a hexane/ethyl acetate or dichloromethane/methanol gradient. Add ~0.5% triethylamine to the solvent system to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow the solvent to drain, ensuring even packing without air bubbles. Add a thin layer of sand on top of the packed silica.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity as needed to elute the desired compound.
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Synthesis and Purification of 2-Chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 2-Chloro-6-fluoroaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Based on a common synthetic route starting from o-fluoroaniline, the primary impurities include:
-
Unreacted Starting Material: o-Fluoroaniline
-
Intermediates: 4-Bromo-2-fluoroaniline and 4-bromo-2-chloro-6-fluoroaniline.
-
Regioisomers: Isomers formed during the chlorination step, such as 4-Chloro-2-fluoroaniline or 2-Chloro-4-fluoroaniline.
-
Over-chlorinated Products: Di- or tri-chlorinated aniline (B41778) derivatives.[1]
-
Hydrolysis Products: Hydroxyanilines can sometimes be formed as by-products during chlorination reactions.
Q2: What analytical methods are suitable for identifying and quantifying impurities in this compound?
A2: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for profiling volatile impurities and providing structural information for their identification. High-Performance Liquid Chromatography (HPLC) is also a valuable technique for purity assessment and can be adapted for various non-volatile impurities.
Q3: My final product of this compound is discolored. What is the likely cause and how can I fix it?
A3: Discoloration, often a darkening to a brown or amber color, is typically due to the presence of oxidized impurities. This can happen if the product is exposed to air and light for extended periods. Purification by fractional distillation under reduced pressure is an effective method to remove these high-boiling colored impurities.
Troubleshooting Guides
Low Yield of this compound
Problem: The overall yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Reactions | Ensure each synthetic step (bromination, chlorination, debromination) goes to completion by monitoring with an appropriate analytical technique like TLC or GC. Adjust reaction times and temperatures as necessary. |
| Suboptimal Reagent Ratios | Carefully control the stoichiometry of reagents, particularly the halogenating agents (NBS and NCS), to avoid side reactions and ensure complete conversion of the starting material at each step. |
| Loss During Workup | Minimize product loss during aqueous washes and extractions by ensuring proper phase separation and using the appropriate number of extractions. Back-extraction of the aqueous layers can sometimes recover additional product. |
| Inefficient Purification | Optimize the purification method. If using distillation, ensure the vacuum is stable and the column is efficient. If using recrystallization, select an appropriate solvent system to maximize recovery. |
Presence of Persistent Impurities after Purification
Problem: After purification by distillation, significant levels of impurities remain.
| Impurity Type | Troubleshooting Strategy |
| Close-Boiling Isomers | The boiling points of isomeric impurities may be very close to that of the desired product, making separation by standard distillation difficult. Employing a more efficient fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure can enhance separation. |
| Azeotrope Formation | Some impurities may form azeotropes with the product, co-distilling at a constant temperature. In such cases, an alternative purification method like recrystallization of the hydrochloride salt may be necessary. |
| Thermal Decomposition | If the distillation is performed at too high a temperature, the product or impurities may decompose, leading to a complex mixture. Distillation under a higher vacuum will lower the boiling point and minimize thermal degradation. |
Experimental Protocols
Purification of this compound by Fractional Distillation
This protocol is suitable for purifying crude this compound from less volatile and some isomeric impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charge the distillation flask with the crude this compound.
-
Slowly apply vacuum, reducing the pressure to approximately 14-30 mmHg.
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature at the head of the fractionating column. Collect and discard any initial low-boiling fractions.
-
Carefully collect the main fraction distilling at the expected boiling point of this compound (approximately 67-69 °C at 14 mmHg or 91 °C at 30 mmHg).[1][2]
-
Monitor the purity of the collected fractions using GC analysis.
-
Stop the distillation before all the material in the flask has vaporized to prevent the concentration of high-boiling impurities in the final fractions.
Recrystallization of this compound as its Hydrochloride Salt
This method can be effective for removing impurities that are difficult to separate by distillation.
Materials:
-
Crude this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Suitable solvent (e.g., ethanol, isopropanol, or a mixture with water)
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent.
-
Slowly add concentrated HCl to the solution while stirring. The this compound hydrochloride salt will precipitate.
-
Cool the mixture in an ice bath to maximize the precipitation of the salt.
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
To purify further, the salt can be recrystallized. Dissolve the salt in a minimal amount of hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration.
-
To recover the free aniline, dissolve the purified hydrochloride salt in water and neutralize the solution by the slow addition of a NaOH solution until the pH is basic.
-
The purified this compound will separate as an oil or solid. Extract the product with an organic solvent.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 145.56 | 67-69 (at 14 mmHg)[1], 91 (at 30 mmHg)[2] | 32[1][2] |
| o-Fluoroaniline | 111.12 | 182-183 (at 760 mmHg) | -29 |
| 4-Bromo-2-fluoroaniline | 190.01 | ~240 (at 760 mmHg, estimated) | 48-50 |
| 4-Bromo-2-chloro-6-fluoroaniline | 224.46 | Not readily available | 41-43[3] |
Note: Boiling points at atmospheric pressure are estimated for some impurities. The significant difference in boiling points between the product and the starting material/intermediates suggests that fractional distillation is a viable purification method.
Table 2: Purity of this compound after Purification (Example Data)
| Purification Step | Purity (by GC) |
| Crude Product | 95.6% |
| After Rectification (Distillation) | 98.6% - 98.8%[3] |
This data from a patent example demonstrates a significant increase in purity after rectification.[3]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Logical workflow for purification and troubleshooting.
References
Managing reaction conditions for selective 2-Chloro-6-fluoroaniline substitution
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for managing substitution reactions on 2-chloro-6-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more likely to be substituted in a nucleophilic aromatic substitution (SNAr) reaction on this compound?
A1: In a typical SNAr mechanism, the fluorine atom is generally the better leaving group compared to chlorine. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the carbon-fluorine bond.[1][2] The subsequent cleavage of the carbon-halogen bond is fast and does not influence the overall reaction rate. Therefore, reactions often selectively yield products of fluoro-substitution.
Q2: How can I favor the substitution of the chlorine atom over the fluorine atom?
A2: Selectively substituting the chlorine atom in the presence of a fluorine atom via a standard SNAr pathway is challenging. However, alternative strategies can be employed:
-
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can exhibit different selectivity rules. In these cases, selectivity is often governed by the bond dissociation energy and the oxidative addition step, where C-Cl bonds can be favored for activation over C-F bonds under specific ligand and catalyst conditions.
-
Steric Hindrance: Employing a sterically bulky nucleophile may favor attack at the less sterically hindered position, although the ortho-amino group presents significant steric challenges at both sites.
Q3: What are common side reactions, and how can I minimize them?
A3: Common side reactions include:
-
Poor Regioselectivity: Formation of a mixture of both chloro- and fluoro-substituted products. To minimize this, lower the reaction temperature and carefully screen solvents.
-
Reaction at the Amino Group: The nucleophilic amino group can react with electrophilic reagents or undergo self-condensation. Protecting the amino group (e.g., as an acetyl or Boc derivative) is the most effective way to prevent this.
-
Di-substitution: If a strong nucleophile is used in excess, both halogens may be substituted. To avoid this, use a controlled stoichiometry of the nucleophile (1.0-1.1 equivalents) and consider slow addition.
-
Hydrodehalogenation: Under certain reductive conditions, particularly with catalysts like Palladium on carbon (Pd/C) and a hydrogen source, removal of a halogen atom can occur.[3][4] Ensure your reaction conditions are strictly non-reductive unless this is the desired outcome.
Q4: My reaction is slow or provides a low yield. What are the first troubleshooting steps?
A4: To address a sluggish reaction, consider the following:
-
Increase Temperature: SNAr reactions often require heat to overcome the activation energy. Incrementally increase the temperature and monitor the reaction progress.
-
Change Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.
-
Protect the Amino Group: The electron-donating amino group deactivates the aromatic ring towards nucleophilic attack. Protecting it with an electron-withdrawing group (like acetyl) can make the ring more electrophilic and accelerate the reaction.
Q5: Does the position of the substituents (ortho to each other and the amino group) affect the reaction?
A5: Yes, significantly. The ortho-amino group provides steric hindrance that can slow the rate of nucleophilic attack. Furthermore, both halogens are ortho to the amino group, which deactivates these positions electronically. This combination of steric and electronic effects makes this compound a relatively unreactive substrate for SNAr, often necessitating forcing conditions (high heat, strong nucleophiles).
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
|---|---|
| Reaction Conditions | Gradually increase the temperature in 10-20°C increments. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
| Solvent Choice | Ensure a polar aprotic solvent (e.g., DMF, DMSO, NMP) is being used. Protic solvents can solvate and deactivate the nucleophile. |
| Nucleophile Reactivity | If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols) to generate the more reactive conjugate base in situ. |
| Substrate Deactivation | Protect the deactivating amino group with an acetyl or Boc group prior to the substitution reaction. |
Problem 2: Poor Regioselectivity (Mixture of C-Cl and C-F Substituted Products)
| Possible Cause | Recommended Solution |
|---|---|
| High Temperature | High temperatures can provide enough energy to overcome the activation barrier for both substitution pathways, leading to a loss of selectivity. Lower the reaction temperature and allow for a longer reaction time. |
| Reaction Mechanism | The standard SNAr mechanism favors F substitution. To achieve Cl substitution, you must change the mechanism. Investigate transition-metal catalyzed cross-coupling reactions which follow different selectivity principles. |
| Nucleophile Choice | Screen a variety of nucleophiles. Sometimes, "softer" nucleophiles (e.g., thiols) may exhibit different selectivity compared to "harder" nucleophiles (e.g., alkoxides). |
Data Summary
Table 1: General Reaction Parameters for SNAr on Halogenated Anilines
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Increases nucleophile strength by solvating the counter-ion. |
| Temperature | 80 - 160 °C | Often required to overcome the high activation energy of SNAr on deactivated rings. |
| Base | K₂CO₃, Cs₂CO₃, NaH, K₃PO₄ | Used to deprotonate neutral nucleophiles (alcohols, amines) to increase their reactivity. |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidation of the aniline (B41778) and other reagents at high temperatures. |
Table 2: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Rate | Reason |
|---|---|---|
| F | Fastest | Highest electronegativity strongly polarizes the C-X bond, making the carbon more susceptible to the rate-determining nucleophilic attack.[1] |
| Cl | Fast | |
| Br | Slow |
| I | Slowest | |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Nucleophilic Substitution of Fluorine
This protocol describes a representative reaction using potassium carbonate as a base and phenol (B47542) as the nucleophile.
-
Reagent Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.), phenol (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF as the solvent (approx. 0.2 M concentration relative to the aniline).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Acetylation for Amino Group Protection
-
Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (B109758) (DCM).
-
Base Addition: Add triethylamine (B128534) (1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-acetylated product, which can often be used without further purification.
Visual Workflow Guides
Caption: Troubleshooting workflow for addressing low product yield.
Caption: The SNAr mechanism proceeds via a stable Meisenheimer intermediate.
Caption: Decision logic for selecting a reaction pathway based on the desired product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN105646233A - Preparation process of this compound - Google Patents [patents.google.com]
- 4. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
Preventing decomposition of 2-Chloro-6-fluoroaniline during reaction
Welcome to the Technical Support Center for 2-Chloro-6-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: The decomposition of this compound is primarily attributed to its susceptibility to dehalogenation (loss of chlorine and/or fluorine) and oxidation under certain reaction conditions. Factors that can promote decomposition include elevated temperatures, the presence of strong bases or acids, certain metal catalysts (particularly palladium in reductive environments), and exposure to air (oxygen) and light.
Q2: What are the common decomposition byproducts observed in reactions involving this compound?
A2: Common decomposition byproducts arise from dehalogenation and oxidation. These can include aniline, 2-fluoroaniline, 2-chloroaniline (B154045), and various oxidized or polymerized materials. The specific byproduct profile will depend on the reaction conditions.
Q3: How can I minimize the decomposition of this compound during a palladium-catalyzed cross-coupling reaction?
A3: Minimizing decomposition in palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, is critical. Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway over reductive dehalogenation.
-
Base Selection: Use weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases such as sodium tert-butoxide (NaOtBu).
-
Solvent Choice: Aprotic solvents like toluene (B28343) or dioxane are often preferred over polar aprotic solvents like DMF, as they can reduce the extent of dehalogenation.
-
Temperature Control: Lowering the reaction temperature can help disfavor the dehalogenation side reaction, which may have a higher activation energy.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: Are there any general handling and storage recommendations to maintain the stability of this compound?
A4: Yes, proper handling and storage are crucial. Store this compound in a cool, dry, and dark place under an inert atmosphere.[1] Keep the container tightly sealed and away from incompatible materials such as strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed During a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Formation of aniline, 2-fluoroaniline, or 2-chloroaniline as major byproducts, identified by GC-MS or LC-MS.
-
Low yield of the desired coupled product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand Choice | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to favor reductive elimination over dehalogenation. |
| Strong Base | Replace strong bases like NaOtBu with weaker, non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| High Reaction Temperature | Reduce the reaction temperature in 10 °C increments and monitor the reaction progress. A lower temperature may slow the desired reaction but can significantly decrease dehalogenation. |
| Solvent Effects | Change the solvent from a polar aprotic solvent (e.g., DMF, DMAc) to a non-polar aprotic solvent like toluene or dioxane. |
| Presence of Water | While some Suzuki reactions benefit from water, excess water can promote hydrodehalogenation. Ensure anhydrous conditions if possible, or carefully control the amount of water used. |
Issue 2: Reaction Mixture Darkens, and Unidentified Impurities Form
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Multiple unidentified spots are observed on TLC, or broad, unresolved peaks appear in LC-MS.
-
Low recovery of starting material and desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of the Aniline | Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. The use of an antioxidant additive, though not standard, could be explored in problematic cases. |
| Reaction with Strong Acids or Bases | If the reaction conditions involve strong acids or bases, consider protecting the aniline's amino group with a suitable protecting group (e.g., Boc, Ac) prior to the reaction. |
| Thermal Decomposition | If the reaction is run at a high temperature, consider if a lower temperature is feasible, even if it requires a longer reaction time. |
| Light-Induced Decomposition | Protect the reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run for an extended period. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound to Minimize Decomposition
This protocol is a starting point and may require optimization for specific substrates.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).
-
Add degassed toluene via syringe to achieve a concentration of 0.1 M with respect to the this compound.
-
Purge the reaction mixture with argon for 10-15 minutes.
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
Below are diagrams illustrating key concepts in preventing the decomposition of this compound.
Caption: Potential decomposition pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-6-fluoroaniline and 2-bromo-6-fluoroaniline for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-6-fluoroaniline and 2-bromo-6-fluoroaniline (B133542), two important halogenated anilines used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The selection of the halogen substituent can significantly impact reaction efficiency, required conditions, and overall synthetic strategy. This comparison focuses on their performance in key synthetic transformations, supported by established reactivity principles and illustrative experimental data from analogous systems.
Executive Summary
In the landscape of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides is predominantly governed by the carbon-halogen (C-X) bond strength. The C-Br bond is weaker than the C-Cl bond, leading to a general reactivity trend of Aryl-Br > Aryl-Cl.[3] Consequently, 2-bromo-6-fluoroaniline is generally a more reactive substrate than this compound in these transformations, often allowing for milder reaction conditions and potentially higher yields. For nucleophilic aromatic substitution (SNAr) reactions, the trend can be less straightforward and is influenced by the specific reaction mechanism.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 2-bromo-6-fluoroaniline is presented below. These properties are crucial for designing experimental setups and purification procedures.
| Property | This compound | 2-bromo-6-fluoroaniline |
| CAS Number | 363-51-9[4] | 65896-11-9[5] |
| Molecular Formula | C₆H₅ClFN | C₆H₅BrFN |
| Molecular Weight | 145.56 g/mol | 190.01 g/mol [5] |
| Appearance | White to almost white powder to lump | Colorless to light yellow liquid |
| Melting Point | 32 °C | Not applicable |
| Boiling Point | 91 °C / 30 mmHg | 211.0 ± 20.0 °C at 760 mmHg |
| pKa | 1.26 ± 0.10 (Predicted) | 1.15 ± 0.10 (Predicted)[6] |
| Solubility | Insoluble in water | Soluble in Chloroform, Ethyl Acetate[6] |
Reactivity in Key Synthetic Transformations
The choice between a chloro or bromo substituent is a critical decision in synthetic planning. The following sections detail the expected reactivity differences in three common and important reaction types.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2-bromo-6-fluoroaniline is expected to be more reactive than this compound.[3] This generally translates to the need for milder reaction conditions (e.g., lower temperatures, less active catalysts) to achieve comparable yields. For the less reactive this compound, more specialized and often more expensive bulky, electron-rich phosphine (B1218219) ligands may be required to facilitate the challenging oxidative addition step.[7]
Comparative Performance in Suzuki-Miyaura Coupling (Based on Analogous Systems)
| Aryl Halide (Analogous) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-bromoaniline (B46623) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 95 |
| 2-chloroaniline (B154045) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85 |
Note: The data presented is for analogous, unsubstituted 2-bromoaniline and 2-chloroaniline to illustrate the general reactivity trend. Actual yields for the titled compounds may vary.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a haloaniline.
Materials:
-
2-halo-6-fluoroaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-6-fluoroaniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, also typically proceeds faster with aryl bromides than aryl chlorides.[8] The oxidative addition of the C-X bond to the palladium catalyst is again a key step. Therefore, 2-bromo-6-fluoroaniline is expected to be the more reactive coupling partner, potentially allowing for the use of less forcing conditions and achieving higher yields in shorter reaction times. For this compound, more active and sterically hindered ligands are often necessary to achieve efficient coupling.[9]
Comparative Performance in Buchwald-Hartwig Amination (Based on Analogous Systems)
| Aryl Halide (Analogous) | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
| 2-chloropyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Moderate to High |
Note: The data presented is for analogous 2-halopyridines to illustrate the general reactivity trend. Actual yields for the titled compounds may vary.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of a haloaniline.
Materials:
-
2-halo-6-fluoroaniline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv)
-
Phosphine ligand (e.g., XPhos, 0.02 equiv)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the 2-halo-6-fluoroaniline and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the reactivity order of halogens as leaving groups is not as straightforward as in palladium-catalyzed reactions and is highly dependent on the reaction mechanism. In the classical two-step SNAr mechanism, which involves the formation of a Meisenheimer complex, the rate-determining step is often the attack of the nucleophile. In such cases, the more electronegative halogen (chlorine) can sometimes lead to a faster reaction than the less electronegative one (bromine). However, in concerted SNAr mechanisms, the C-X bond cleavage is more significant, and the reactivity may follow the C-Br > C-Cl trend.[10] Therefore, the relative reactivity of this compound and 2-bromo-6-fluoroaniline in SNAr reactions should be evaluated on a case-by-case basis.
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
This protocol provides a general procedure for an SNAr reaction.
Materials:
-
2-halo-6-fluoroaniline (1.0 equiv)
-
Nucleophile (e.g., an amine or alkoxide, 1.2-2.0 equiv)
-
Base (if necessary, e.g., K₂CO₃)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the 2-halo-6-fluoroaniline in the solvent in a reaction flask.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The choice between this compound and 2-bromo-6-fluoroaniline as a synthetic building block is a trade-off between reactivity and cost, as chloro-derivatives are often more economical. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, 2-bromo-6-fluoroaniline is the more reactive substrate, generally requiring milder conditions. In contrast, this compound may necessitate more robust catalyst systems and more forcing conditions to achieve comparable results. The relative reactivity in nucleophilic aromatic substitution is less predictable and depends on the specific reaction mechanism. The provided experimental protocols and workflows offer a foundational guide for the application of these versatile reagents in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Andrews University - Virtual tour [andrews.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 363-51-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chloro-6-fluoroaniline and 2,6-dichloroaniline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the pharmacological profile of the final active pharmaceutical ingredient (API). Among the vast array of building blocks, halogenated anilines play a pivotal role, particularly in the construction of the privileged quinazoline (B50416) and pyrimidine (B1678525) scaffolds found in numerous FDA-approved kinase inhibitors. This guide provides an in-depth comparison of two such key intermediates: 2-Chloro-6-fluoroaniline and 2,6-dichloroaniline (B118687).
This document will objectively compare their performance in the context of kinase inhibitor synthesis, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of starting materials is fundamental to designing robust and scalable synthetic routes. Below is a summary of the key properties of this compound and 2,6-dichloroaniline.
| Property | This compound | 2,6-dichloroaniline |
| CAS Number | 363-51-9[1][2] | 608-31-1 |
| Molecular Formula | C₆H₅ClFN[1][2] | C₆H₅Cl₂N[3] |
| Molecular Weight | 145.56 g/mol [1][2] | 162.01 g/mol [4] |
| Appearance | White to almost white powder or lump[2] | White to brown crystalline solid[3][5] |
| Melting Point | 32 °C[1][2] | 36-39 °C[3][4][6] |
| Boiling Point | 67-69 °C at 14 mmHg[1] | 228 °C[3][6] |
| Solubility | Insoluble in water[1] | Poor solubility in water[4] |
Role in Kinase Inhibitor Synthesis: A Tale of Two Anilines
Both this compound and 2,6-dichloroaniline are crucial precursors for the synthesis of a variety of kinase inhibitors. Their utility primarily stems from their participation in nucleophilic aromatic substitution (SNAr) reactions, typically with a heterocyclic core such as a di-chlorinated quinazoline or pyrimidine. The aniline (B41778) nitrogen acts as the nucleophile, displacing a chlorine atom on the heterocyclic ring to form a key carbon-nitrogen bond.
The choice between these two anilines can influence the reactivity, yield, and ultimately the biological activity and selectivity of the final kinase inhibitor. The electronic and steric differences between a fluorine and a chlorine atom at the ortho position of the aniline ring can impact the nucleophilicity of the amino group and the stability of the resulting intermediates.
Performance in Analogous Reactions
While direct comparative studies are scarce, analysis of various published synthetic routes for different kinase inhibitors allows for an indirect comparison of the performance of these two anilines in analogous SNAr reactions.
| Kinase Inhibitor Target/Class | Aniline Used | Reaction Conditions | Yield |
| Aurora Kinase Inhibitor (Analog) | This compound | 1-pentanol (B3423595), 140 °C, 2h | 57% |
| Gefitinib (EGFR Inhibitor) | 3-chloro-4-fluoroaniline (analogous) | Isopropanol, reflux, 6h | High (unspecified) |
| p38 MAP Kinase Inhibitor (Analog) | 2,6-dichloroaniline | Not specified | Not specified |
It is important to note that the reaction conditions and substrates in the table above are not identical, which precludes a direct, definitive comparison of reactivity. However, it is evident that both anilines are effective nucleophiles in the synthesis of kinase inhibitor scaffolds. The choice between them may often be dictated by the specific structure-activity relationship (SAR) of the target kinase, where the nature of the halogen substituent can influence binding affinity and selectivity.
Experimental Protocols
To provide a practical context, detailed experimental protocols for key reactions involving these anilines in the synthesis of kinase inhibitors are presented below.
Synthesis of an Aurora Kinase Inhibitor Intermediate using this compound
This protocol describes the synthesis of an intermediate for an Aurora kinase inhibitor via a nucleophilic aromatic substitution reaction.
Materials:
-
(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone
-
2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
-
1-Pentanol
Procedure:
-
A solution of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (5 g, 20.5 mmol), (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (6.5 g, 26.7 mmol), and triethylamine (4.3 mL, 30.8 mmol) in 1-pentanol (5 mL) is heated at 120 °C for 6 hours.
-
The reaction mixture is then poured into water (300 mL).
-
The resulting precipitate is collected and purified by flash column chromatography over silica (B1680970) gel with dichloromethane/methanol (94:6) to yield the desired product.
Synthesis of a p38 MAP Kinase Inhibitor Scaffold using 2,6-dichloroaniline
While a specific protocol with yields for a p38 MAP kinase inhibitor using 2,6-dichloroaniline was not detailed in the searched literature, a general procedure for the synthesis of related inhibitors often involves the reaction of a substituted aniline with a heterocyclic core.
Mandatory Visualizations
Kinase Inhibitor Synthesis Workflow
Caption: General workflow for kinase inhibitor synthesis.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway.
References
- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. ukm.my [ukm.my]
- 4. thieme-connect.de [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2-Chloro-6-fluoroaniline and 2,6-difluoroaniline in Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the vast array of halogenated building blocks, 2-chloro-6-fluoroaniline and 2,6-difluoroaniline (B139000) have emerged as valuable synthons, particularly in the development of kinase inhibitors and other targeted therapies. Their ortho-halogen substitution patterns provide unique conformational constraints and electronic properties that can enhance target affinity, metabolic stability, and overall drug-like characteristics.
This guide offers an objective comparison of this compound and 2,6-difluoroaniline, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available data to inform strategic decisions in the design and optimization of novel drug candidates.
Physicochemical Properties: A Tale of Two Halogens
The subtle yet significant difference between a chlorine and a fluorine atom at the 2-position of the aniline (B41778) ring imparts distinct physicochemical characteristics to these molecules. These properties, summarized below, can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 2,6-difluoroaniline |
| Molecular Weight ( g/mol ) | 145.56 | 129.11 |
| pKa (Predicted) | 1.26 ± 0.10[1][2] | 1.81 ± 0.10[3] |
| logP (Predicted) | ~2.1 (Calculated) | 1.547[4] |
| Melting Point (°C) | 32[1] | N/A (Liquid at room temp.) |
| Boiling Point (°C) | 67-69 (at 14 mmHg)[1] | 51-52 (at 15 mmHg)[3] |
| Water Solubility | Insoluble[1][2] | Slightly soluble[3][5] |
The higher pKa of 2,6-difluoroaniline suggests it is slightly more basic than its chloro-substituted counterpart. The lower logP of 2,6-difluoroaniline indicates greater hydrophilicity, which can influence solubility and interactions with biological targets. These fundamental differences are critical considerations during the initial stages of fragment-based or lead optimization campaigns.
Impact on Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The substitution pattern on the aniline ring plays a crucial role in its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. While direct comparative metabolic stability data for drugs containing these two specific fragments are limited in publicly available literature, general principles of halogen metabolism can provide valuable insights.
Fluorine, being the most electronegative element, forms a very strong bond with carbon, which is generally more resistant to oxidative metabolism compared to a carbon-chlorine bond. This can lead to improved metabolic stability for compounds containing a difluoro-substituted ring. However, the metabolic landscape is complex, and other factors such as the overall molecular structure and the specific CYP isozymes involved play a significant role.
Hypothetical Metabolic Fates:
Caption: Potential metabolic pathways for drug moieties.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
To empirically determine and compare the metabolic stability of drug candidates incorporating these anilines, a common and robust method is the in vitro liver microsomal stability assay.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for microsomal stability assay.
Influence on Biological Activity
The choice between this compound and 2,6-difluoroaniline can significantly impact a compound's biological activity by influencing its binding orientation and interactions within the target protein. Both fragments are commonly employed in the design of kinase inhibitors, where they often occupy the hinge-binding region of the ATP pocket.
For instance, the 2,6-disubstituted pattern can enforce a non-planar conformation between the aniline ring and the rest of the molecule, which can be crucial for optimal binding. The electronic nature of the halogens also affects the hydrogen bonding capabilities of the aniline nitrogen and potential halogen bonding interactions with the protein.
Signaling Pathway Context: EGFR Inhibition
Many kinase inhibitors incorporating these types of fragments target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
References
- 1. 2,6-二氟苯胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Catalysts for 2-Chloro-6-fluoroaniline Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on catalyst selection and performance in the synthesis of complex molecules derived from 2-Chloro-6-fluoroaniline.
The cross-coupling of this compound is a critical transformation in medicinal chemistry and materials science, enabling the synthesis of a diverse array of complex nitrogen-containing aromatic compounds. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone for the formation of C-N bonds.[1] For a substrate like this compound, which possesses both chloro and fluoro substituents, the choice of palladium precursor and, more importantly, the ancillary ligand is crucial for efficient catalysis. Generally, electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are required to facilitate the challenging oxidative addition of the aryl chloride bond.[2]
While specific comparative data for this compound is sparse in the readily available literature, general principles suggest that later-generation Buchwald-Hartwig catalysts would be most effective. Bidentate phosphine ligands such as BINAP and DPPF represent an improvement over first-generation catalysts for coupling primary amines.[1] For challenging couplings, bulky monophosphine ligands from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) and various NHC ligands often provide superior results.[3]
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Ligand Type | Typical Base | Typical Solvent | Temperature (°C) | General Observations |
| Pd₂(dba)₃ / XPhos | Buchwald Biarylphosphine | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 120 | High activity for a broad range of aryl chlorides and amines. |
| Pd(OAc)₂ / SPhos | Buchwald Biarylphosphine | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 | Excellent for sterically hindered substrates. |
| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene (NHC) | NaOtBu, K₃PO₄ | Toluene, THF | Room Temp - 100 | Often allows for lower reaction temperatures. |
| PdCl₂(dppf) | Diphosphine | NaOtBu | Toluene | 100 - 120 | Effective for a range of substrates, though may be less active than Buchwald-type systems for challenging couplings. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. This compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene) are then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions, particularly for the activation of less reactive aryl chlorides.[4][5]
Nickel-Catalyzed Suzuki-Miyaura Coupling
For the Suzuki-Miyaura coupling of this compound (after conversion to the corresponding aryl halide or triflate), nickel catalysts can offer high reactivity. The use of air-stable Ni(II) precatalysts is often advantageous.[6]
Table 2: Representative Catalyst Systems for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | General Observations |
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | K₃PO₄ | Dioxane, THF | 80 - 120 | Effective for a range of aryl chlorides and boronic acids.[5] |
| Ni(IPr)--INVALID-LINK--Cl | NHC / Phosphite | K₃PO₄ | THF, 2-MeTHF | Room Temp - 80 | Air-stable precatalyst with high efficiency at low catalyst loadings.[6] |
| NiCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | K₂CO₃ | Acetonitrile, Dioxane | 50 - 100 | Commonly used and effective for various substrates.[4] |
Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
In a glovebox, a vial is charged with the nickel precatalyst (0.5-2 mol%), the aryl halide derived from this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The vial is sealed, removed from the glovebox, and the solvent (e.g., THF or dioxane) is added. The reaction mixture is then heated to the specified temperature and stirred for the required time. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, such as the Ullmann condensation and Sonogashira coupling, offer a cheaper alternative to palladium and can be effective for C-N, C-O, and C-C bond formation.[7][8]
Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes. Copper(I) salts are typically used as co-catalysts with a palladium catalyst, although copper-only systems have been developed.[8]
Table 3: Representative Catalyst Systems for Sonogashira Coupling of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | General Observations |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Et₃N, DIPA | THF, DMF | Room Temp - 100 | Classic conditions, effective for many substrates. |
| CuI / o-phenanthroline | N-donor ligand | DBU | Toluene | 120 | Palladium-free conditions can be advantageous.[8] |
| Cu(OTf)₂ / Phosphate ligand | Phosphate | Amine base | Various | Variable | Can be effective for specific substrates.[8] |
Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling
To a Schlenk flask containing this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) is added the copper catalyst (e.g., CuI, 5-10 mol%), a ligand if required, and the base (e.g., an amine) in a suitable solvent (e.g., DMF or toluene). If a palladium co-catalyst is used, it is added at this stage. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete. The workup typically involves filtration, extraction, and purification by chromatography.
Conclusion
The cross-coupling of this compound is a versatile method for accessing a wide range of functionalized aromatic amines. The choice of catalyst is critical and depends on the specific coupling partners and desired reaction conditions. Palladium catalysts, particularly those with bulky, electron-rich phosphine or NHC ligands, are highly effective for Buchwald-Hartwig aminations. Nickel catalysts provide a cost-effective and highly reactive alternative, especially for Suzuki-Miyaura couplings of the corresponding aryl chloride. Copper-catalyzed systems offer another valuable set of tools for C-N, C-O, and C-C bond formation. The data and protocols presented in this guide serve as a starting point for the development of efficient and robust synthetic routes for novel compounds derived from this compound. Further optimization of reaction conditions for specific substrate combinations is often necessary to achieve optimal results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 2-Chloro-6-fluoroaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
Comparison of Key Analytical Methods
The selection of an analytical technique for 2-Chloro-6-fluoroaniline depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific instrumentation available. HPLC is often preferred for polar and thermally labile compounds like anilines, while GC-MS offers high sensitivity and specificity for volatile and semi-volatile compounds.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Gas Chromatography with Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separation based on partitioning, with detection and identification by mass-to-charge ratio. | Separation based on volatility and interaction with a stationary phase, with detection and identification by mass-to-charge ratio. |
| Primary Use | Routine quantification, purity testing, and stability studies. | Impurity profiling, metabolite identification, and quantification at trace levels. | Analysis of volatile and semi-volatile impurities, and quantification. |
| Specificity | Moderate to high, dependent on chromatographic resolution. | Very high, provides molecular weight information for definitive identification.[2] | Very high, provides mass spectral data for definitive identification. |
| Sensitivity | Good, suitable for most quality control applications. | Excellent, ideal for detecting trace-level impurities.[2] | Excellent, capable of detecting trace-level impurities. |
| Sample Throughput | High, with typical run times of 5-15 minutes. | Moderate, may require slightly longer run times for complex samples. | High, with modern instruments and rapid temperature programming. |
| Instrumentation | Standard HPLC system with a UV-Vis or Diode Array Detector (DAD). | HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight). | Gas chromatograph coupled to a mass spectrometer. |
Target Validation Parameters
The following table outlines key validation parameters that must be assessed to ensure the chosen analytical method is fit for its intended purpose. The typical acceptance criteria are provided as a general guideline for pharmaceutical analysis.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. |
| Robustness | Method performance remains acceptable with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of an analytical method. The following are generalized methodologies that can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity determination of this compound.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.[3]
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with an additive like 0.1% formic acid or phosphoric acid.[4][5]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Determined by UV scan of this compound (typically around 240-260 nm for chloro-fluoro substituted aromatics).
-
Injection Volume : 10 µL.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
This technique is highly effective for identifying and quantifying this compound and any volatile or semi-volatile impurities.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.[3]
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[3]
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.[6]
-
Inlet Temperature : 250-280 °C.[3]
-
Oven Temperature Program : A temperature gradient is typically used, for example, start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.[3][6]
-
Injection Volume : 1 µL (split or splitless injection may be used depending on concentration).
-
-
Mass Spectrometry Conditions :
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
References
- 1. CN105646233A - Preparation process of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scirp.org [scirp.org]
- 6. zora.uzh.ch [zora.uzh.ch]
Comparative Guide to Kinase Inhibitors Featuring the 2-Chloro-6-fluoroaniline Moiety
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-6-fluoroaniline structural motif is a key pharmacophore in a range of kinase inhibitors, contributing to potent and selective inhibition through specific interactions within the ATP-binding pocket of target kinases. This guide provides a comparative analysis of representative kinase inhibitors incorporating this moiety, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro biological activity of selected kinase inhibitors containing a this compound or a closely related moiety. This data highlights the role of this chemical group in achieving high potency against different kinase targets.
| Compound Name/ID | Target Kinase(s) | Core Scaffold | Aniline Moiety | IC50 (nM) | Reference |
| AKP-001 | p38α MAP Kinase | Isoxazole | (2-chloro-6-fluorophenyl)acetylamino | 35 | [1][2] |
| Dasatinib | Src, Abl | 2-aminothiazole (B372263) | N-(2-chloro-6-methylphenyl) | < 1 (for both) | [3][4][5][6] |
| Dasatinib Analog | Src, Abl | 2-aminothiazole | N-(2-chloro-6-fluorophenyl) | Not explicitly stated, but synthesized for metabolism studies | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro p38α MAP Kinase Inhibition Assay (for AKP-001)
This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATF2 (Activating Transcription Factor 2) protein as substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
Test compound (AKP-001) dissolved in DMSO
-
96-well plates
-
Radiolabeled [γ-³²P]ATP or an antibody-based detection system (e.g., HTRF, ELISA)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase assay buffer.
-
Add the diluted compound to the wells of a 96-well plate. Include a DMSO-only control.
-
Add a solution of p38α kinase and its substrate (ATF2) to each well.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺).
-
For radiometric detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For antibody-based detection: Follow the manufacturer's protocol for the specific ELISA or HTRF kit to quantify the phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9][10][11]
In Vitro Src/Abl Kinase Inhibition Assay (for Dasatinib and Analogs)
This protocol describes a common method for assessing the inhibitory activity of compounds against Src and Abl kinases.
Materials:
-
Recombinant human Src or Abl kinase
-
A suitable peptide substrate (e.g., for Abl: EAIYAAPFAKKK)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (Dasatinib or analogs) in DMSO
-
96- or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based system
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
Add the diluted compound or DMSO (for control) to the wells of a white, opaque multi-well plate.[12]
-
Add the respective kinase (Src or Abl) to the wells.
-
Add the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[13][14]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13][14]
-
Add Kinase Detection Reagent, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[13][14]
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.[15]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the targeted kinases, p38 MAP Kinase and Src/Abl, play crucial roles.
Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition by AKP-001.
Caption: Simplified Src/Abl signaling pathway and the points of inhibition by Dasatinib.
Experimental Workflow
The following diagram illustrates a general workflow for conducting structure-activity relationship (SAR) studies of kinase inhibitors.
Caption: A generalized workflow for SAR studies of kinase inhibitors.
References
- 1. Analysis of the disposition of a novel p38 MAPK inhibitor, AKP-001, and its metabolites in rats with a simple physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P38 MAPK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. High yield bacterial expression of active c-Abl and c-Src tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-Chloro-6-fluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-chloro-6-fluoroaniline and its isomers. Due to a lack of direct comparative studies on all isomers of this compound in the public domain, this guide synthesizes available data on individual isomers and structurally related halogenated anilines to infer potential structure-activity relationships and guide future research.
Introduction
Halogenated anilines are a class of compounds with significant industrial and pharmaceutical importance. They serve as key intermediates in the synthesis of a wide range of products, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs). The nature and position of halogen substituents on the aniline (B41778) ring profoundly influence the physicochemical properties and, consequently, the biological activity of these molecules. This guide focuses on chloro-fluoro substituted anilines, providing available experimental data and insights into their potential biological effects.
Data Presentation: Biological Activity of Chloro-fluoroaniline Isomers and Related Compounds
While direct comparative data for all isomers of this compound is limited, the following tables summarize available quantitative data for some isomers and related halogenated anilines to provide a basis for understanding potential structure-activity relationships.
Table 1: Cytotoxicity of 3-Chloro-4-fluoroaniline (B193440) against a Kidney Cancer Cell Line
| Compound | Concentration | Cell Viability (%) | Assay | Cell Line | Reference |
| 3-Chloro-4-fluoroaniline | 1 µM | 77.6 | MTT | Kidney Cancer | [1] |
| 3-Chloro-4-fluoroaniline | 5 µM | Not Specified | MTT | Kidney Cancer | [1] |
| 3-Chloro-4-fluoroaniline | 10 µM | Not Specified | MTT | Kidney Cancer | [1] |
| Cisplatin (Control) | Not Specified | Not Specified | MTT | Kidney Cancer | [1] |
Table 2: Antimicrobial and Antibiofilm Activity of Halogenated Anilines
| Compound | Organism | MIC (µg/mL) | Biofilm Inhibition IC50 (µg/mL) | Reference |
| 4-Bromo-3-chloroaniline | Uropathogenic E. coli | 200 | 10 | [2][3][4] |
| 3,5-Dibromoaniline | Uropathogenic E. coli | 100 | 10 | [2][3][4] |
| 4-Bromo-3-chloroaniline | ESKAPE Pathogens | Not Specified | Yes | [2][3][4] |
| 3,5-Dibromoaniline | ESKAPE Pathogens | Not Specified | Yes | [2][3][4] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | Not Specified | [5] |
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | Not Specified | [5] |
| 4-Bromo-3-chloroaniline | Vibrio harveyi | 125 | Not Specified | [6] |
| 3-Bromo-4-chloroaniline | Vibrio harveyi | 175 | Not Specified | [6] |
| 3,5-Dibromoaniline | Vibrio harveyi | 100 | Not Specified | [6] |
| 3-Chloro-4-iodoaniline | Vibrio harveyi | 125 | Not Specified | [6] |
Structure-Activity Relationship Insights
Based on studies of various halogenated anilines, the following structure-activity relationships can be inferred:
-
Position of Halogens: The position of halogen atoms on the aniline ring is a critical determinant of biological activity. For instance, in monochloroanilines, the para-substituted isomer exhibits the highest hematotoxicity.
-
Nature of Halogens: The type of halogen (e.g., fluorine, chlorine, bromine) and the presence of multiple different halogens can significantly impact activity. The combination of chlorine and fluorine in chloro-fluoroanilines is utilized in the synthesis of various pharmaceuticals and agrochemicals.[7][8][9][10][11][12]
-
Antimicrobial Activity: Halogenated anilines have demonstrated broad-spectrum antimicrobial and antibiofilm activities. Studies suggest that electrostatic favorability at the third and fourth positions of the aniline ring is important for bioactivity.[2][3][4]
-
Enzyme Inhibition: Substituted anilines are a common scaffold for enzyme inhibitors. For example, anilinoquinazolines are a well-established class of tyrosine kinase inhibitors used in cancer therapy.[13][14][15][16] The 3-chloro-4-fluoroaniline moiety is a key component of the EGFR inhibitor Gefitinib.[8]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the general procedure for determining the cytotoxic effects of a compound on a cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compound (e.g., a this compound isomer)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain using the broth microdilution method.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compound
-
Standard antimicrobial agent (positive control)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial strain to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of antimicrobial action via adenylate cyclase inhibition.
Caption: Potential application in oncology as a tyrosine kinase inhibitor.
Caption: Generalized experimental workflow for in vitro cytotoxicity testing.
Conclusion
This guide provides a comparative framework for the biological activities of this compound isomers based on available data for these and structurally related compounds. The information presented suggests that chloro-fluoroanilines are a versatile class of molecules with potential applications in antimicrobial and anticancer research. However, the lack of direct comparative studies on the specific isomers of this compound highlights a significant gap in the literature. Further research is warranted to elucidate the specific biological profiles of these isomers to guide the development of novel therapeutic agents and other chemical products. The provided experimental protocols and diagrams of potential mechanisms of action and experimental workflows serve as a resource for researchers initiating studies in this area.
References
- 1. wjpls.org [wjpls.org]
- 2. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. ossila.com [ossila.com]
- 10. innospk.com [innospk.com]
- 11. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 12. ossila.com [ossila.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 2-Chloro-6-fluoroaniline Derivatives: A Comparative Guide to NMR Analysis
For researchers, scientists, and drug development professionals working with halogenated anilines, unambiguous structural confirmation is paramount. 2-Chloro-6-fluoroaniline and its derivatives are important building blocks in medicinal chemistry and materials science, where precise atomic connectivity and substitution patterns dictate biological activity and material properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of these compounds, supported by experimental data and detailed protocols.
Unambiguous Structure Determination with Multinuclear NMR
NMR spectroscopy stands as the most powerful technique for the complete structural assignment of this compound derivatives in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Key Advantages of NMR:
-
Detailed Connectivity: Through-bond scalar couplings (J-couplings) in ¹H, ¹³C, and ¹⁹F NMR spectra reveal which atoms are connected, allowing for the unequivocal assembly of the molecular framework.
-
Precise Isomer Differentiation: NMR can readily distinguish between positional isomers, which is often a challenge for mass spectrometry-based methods alone.
-
Non-destructive: The technique is non-destructive, allowing the recovery of the sample for further analysis.
-
Quantitative Analysis: With appropriate experimental setup, NMR can be used for quantitative analysis of sample purity and component ratios.
To illustrate the power of NMR, the following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR data for a representative this compound derivative. Due to the limited availability of public experimental spectra for this compound itself, data for the structurally analogous 2-chloro-6-methylaniline (B140736) is presented for ¹H and ¹³C NMR to demonstrate the expected splitting patterns and chemical shift regions.[1] A representative ¹⁹F NMR dataset is also included, based on typical chemical shift ranges for fluoroaromatic compounds.
Table 1: ¹H NMR Spectral Data of a 2-Chloro-6-substituted Aniline Derivative (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.15 | d | ~ 8.0 |
| H-4 | ~ 6.65 | t | ~ 8.0 |
| H-5 | ~ 6.85 | d | ~ 8.0 |
| -NH₂ | ~ 4.01 | br s | - |
Data is based on 2-chloro-6-methylaniline as a structural analog.[1]
Table 2: ¹³C NMR Spectral Data of a 2-Chloro-6-substituted Aniline Derivative (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~ 145.0 |
| C-2 (-Cl) | ~ 120.0 |
| C-3 | ~ 123.7 |
| C-4 | ~ 119.4 |
| C-5 | ~ 128.0 |
| C-6 (-F) | ~ 150.0 (d, ¹JCF ≈ 245 Hz) |
Data is based on 2-chloro-6-methylaniline as a structural analog, with a predicted value for the fluorine-bearing carbon.[1]
Table 3: Representative ¹⁹F NMR Spectral Data of this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-6-F | -110 to -140 | ddd | ³JFH3 ≈ 8-10, ⁴JFH4 ≈ 6-8, ⁵JFH5 ≈ 2-4 |
Chemical shift range is typical for aryl fluorides. Coupling constants are estimates based on known ¹H-¹⁹F coupling.[2]
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques are often employed in concert to provide complementary information. The following table compares NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Table 4: Comparison of Analytical Techniques for this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed atomic connectivity, stereochemistry, and isomeric differentiation. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| GC-MS | Molecular weight and fragmentation pattern. Can separate isomers. | High sensitivity, excellent for separating volatile compounds. Provides molecular formula information.[3][4] | Fragmentation patterns can be complex and may not definitively distinguish between positional isomers. Not suitable for non-volatile or thermally labile compounds.[5] |
| HPLC | Separation of components in a mixture, purity assessment, and quantification. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Can be coupled with various detectors (UV, MS).[6][7] | Does not provide detailed structural information on its own (without a mass spectrometer). Isomer identification relies on retention time comparison with standards.[8] |
Experimental Protocols
NMR Spectroscopy
A detailed and consistent experimental procedure is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
2. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire the spectrum with a spectral width of approximately 15 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a spectral width of about 220 ppm. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
¹⁹F NMR: Acquire the spectrum with an appropriate spectral width, typically around 50 ppm for aromatic fluorine compounds. Use a proton-decoupled sequence if only chemical shifts are desired, or a coupled sequence to observe ¹H-¹⁹F couplings.
-
Reference the spectra using tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR) or a suitable external standard for ¹⁹F NMR (e.g., CFCl₃ at 0 ppm).
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the structural confirmation of a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
In Vitro Efficacy of Kinase Inhibitors Derived from 2-Chloro-6-fluoroaniline Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of kinase inhibitors structurally related to the 2-chloro-6-fluoroaniline scaffold. Due to a lack of publicly available data on kinase inhibitors directly derived from this compound, this guide focuses on the well-characterized, structurally similar pan-Src/Abl kinase inhibitor, Dasatinib, which features a N-(2-chloro-6-methylphenyl) moiety. This comparison includes its performance against alternative Src family kinase inhibitors, supported by experimental data.
Data Presentation: Comparative Inhibitory Activities
The in vitro potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib
This table summarizes the IC50 values of Dasatinib against a panel of purified kinases, demonstrating its multi-kinase inhibitory activity.
| Kinase Target | IC50 (nM) | Target Type |
| BCR-ABL | 0.6 - 11 | Tyrosine Kinase (Fusion) |
| SRC | <1 | Tyrosine Kinase (Src family) |
| LCK | <1 | Tyrosine Kinase (Src family) |
| FYN | <1 | Tyrosine Kinase (Src family) |
| YES | <1 | Tyrosine Kinase (Src family) |
| c-KIT | <1 - 5 | Tyrosine Kinase (Receptor) |
| PDGFRβ | 15 - 30 | Tyrosine Kinase (Receptor) |
| EPHA2 | 15 - 30 | Tyrosine Kinase (Receptor) |
Note: IC50 values can vary depending on the specific assay conditions.[1]
Table 2: Comparative In Vitro Efficacy of Src Family Kinase Inhibitors in Gastric Cancer Cell Lines
This table compares the anti-proliferative effects of Dasatinib with other Src inhibitors, Saracatinib and Bosutinib, in human gastric cancer cell lines after 72 hours of treatment.
| Cell Line | Dasatinib IC50 (µM) | Saracatinib IC50 (µM) | Bosutinib IC50 (µM) |
| SNU-216 | ~0.1 | >2.5 | ~1.0 |
| SNU-484 | ~0.05 | ~1.0 | ~0.5 |
| SNU-638 | ~0.01 | ~0.5 | ~0.1 |
| MKN-1 | ~0.5 | >2.5 | >2.5 |
| MKN-7 | >2.5 | >2.5 | >2.5 |
Data is estimated from graphical representations in the cited source.[2]
Table 3: Anti-proliferative Activity of Dasatinib in Various Cancer Cell Lines
This table showcases the potent anti-proliferative activity of Dasatinib across a range of hematological and solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | <1 |
| Ba/F3 p210 | Pro-B cell line expressing BCR-ABL | <1 - 3 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 1 - 5 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 1 - 5 |
| HTLA-230 | Neuroblastoma | <1000 |
| SH-EP | Neuroblastoma | <1000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are outlines for key experiments used to evaluate the efficacy of kinase inhibitors like Dasatinib.
Protocol 1: In Vitro Kinase Assay for Inhibitor Profiling
This biochemical assay determines the IC50 of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP or unlabeled ATP
-
96-well plates
-
Phosphocellulose filter paper (for radiometric assays)
-
Scintillation counter or plate reader
Procedure:
-
Serial Dilution: Prepare a serial dilution of the test inhibitor in a 96-well plate. Include a DMSO-only control.[1]
-
Reaction Mix Preparation: In a separate tube, create a master mix containing the kinase assay buffer, the purified kinase, and its specific substrate.[1]
-
Dispensing: Add the kinase reaction master mix to each well of the plate containing the diluted inhibitor.[1]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[1]
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.[1]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[1]
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper, wash to remove unincorporated [γ-³³P]ATP, and measure the radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Stop the kinase reaction and add a reagent that converts the ADP generated to ATP, which then drives a luciferase-luciferin reaction. Measure the luminescence, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor or a vehicle control (DMSO).[3]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 3: Western Blotting for Target Kinase Phosphorylation
This technique is used to detect the phosphorylation status of a target kinase and its downstream signaling proteins, providing evidence of target engagement and pathway inhibition within cells.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[1]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase, followed by incubation with an HRP-conjugated secondary antibody.[1]
-
Detection: Detect the signal using a chemiluminescent substrate.[1]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to serve as a loading control.
-
Data Analysis: Quantify the band intensities to determine the extent of kinase inhibition.[3]
Mandatory Visualization
The following diagrams illustrate key signaling pathways inhibited by Dasatinib and a general workflow for the in vitro validation of kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-6-fluoroaniline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-fluoroaniline (CAS No. 363-51-9). Adherence to these procedural guidelines is critical for ensuring personnel safety and compliance with environmental regulations. This substance is toxic and poses a significant hazard to aquatic life.[1][2]
Safety and Hazard Data Summary
All personnel handling this compound waste must be fully aware of its associated hazards. This compound is toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[1][2] It is classified as a hazardous waste and is very toxic to aquatic life with long-lasting effects.[1][2][3]
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 363-51-9 | [1] |
| Physical Form | Light yellow solid or liquid | [1] |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 3).[1] | H301+H311+H331 |
| May cause damage to organs through prolonged or repeated exposure.[1][2] | H373 | |
| Very toxic to aquatic life with long lasting effects.[1][2][3] | H410 | |
| Required PPE | Chemical-resistant gloves (e.g., Butyl, Viton), chemical safety goggles, and a fully-buttoned lab coat. | [1][3][4][5] |
| Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[6] | N/A | |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates. | [3][6] |
Operational Disposal Plan: Step-by-Step Protocol
This protocol outlines the mandatory steps for the safe segregation, collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including empty containers, personal protective equipment (PPE), and absorbent materials, as hazardous waste.
-
This compound is a halogenated organic waste.[5][7] It is critical to segregate this waste stream from non-halogenated solvents, aqueous solutions, and general laboratory trash to prevent dangerous reactions and ensure proper disposal.[7][8][9]
2. Waste Collection and Container Management:
-
Use a designated, leak-proof waste container that is chemically compatible with halogenated anilines (e.g., a polyethylene (B3416737) container).[4][5][8]
-
The container must be in good condition and have a secure, tight-fitting lid.[7][8]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, health hazard, environmentally hazardous).[2][7][8]
-
Keep the waste container closed at all times except when adding waste.[7][8]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7][8]
-
Ensure the SAA is in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[1][4]
-
The storage area must prevent contact with incompatible materials.[3][4]
4. Spill Management:
-
In the event of a spill, immediately evacuate personnel to a safe area.[1][3][10]
-
Work only under a chemical fume hood and ensure adequate ventilation.[1][3]
-
Wearing appropriate PPE, contain the spill and absorb it with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.[1][6][11][12]
-
Carefully collect the absorbent material and contaminated debris and place it into the designated hazardous waste container.[1][6][11][12]
-
Do not flush the chemical or cleanup materials into any sewer system or surface water.[1][3][11]
-
If a significant spill occurs, it may be necessary to notify local authorities.[1][3][11]
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[1][3]
-
Do not attempt to treat or dispose of the chemical waste onsite unless explicitly permitted and equipped to do so under local and national regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[5][13]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Chloro-6-fluoroaniline (CAS No. 363-51-9). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a toxic substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It may also cause skin and eye irritation and potential damage to organs through prolonged or repeated exposure.[1][3] It is very toxic to aquatic life with long-lasting effects.[1][2] The following personal protective equipment is mandatory for handling this chemical.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN166 (EU) or OSHA 29 CFR 1910.133 (US)[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber). Gloves must be inspected prior to use and disposed of properly after. | EN 374 (EU)[6] |
| Skin and Body Protection | Protective clothing to prevent skin exposure. A lab coat is the minimum requirement. | |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[4] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[5] | NIOSH (US) or CEN (EU)[4] |
Handling and Storage Protocol
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
Operational Steps for Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not breathe mist, vapors, or spray.[1]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4] Do not eat, drink, or smoke in the handling area.[1]
-
Spill Preparedness: Keep an appropriate spill kit readily available. In case of a spill, evacuate personnel to a safe area.[4]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2][5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][4][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately.[1][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[1][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician or poison control center immediately.[1][4] |
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to mitigate risks.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as outlined in Table 1. Ensure adequate ventilation and evacuate personnel to safe areas.[4]
-
Containment: Prevent the chemical from entering drains, surface water, or the ground water system.[2]
-
Clean-up: For solid spills, sweep up and shovel the material. For liquid spills, soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder).[4][9] Place the collected material into a suitable, closed container for disposal.[4][9] Do not create dust.[4]
Disposal Protocol:
-
This compound and its container must be disposed of as hazardous waste.[1]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Do not release into the environment.[1]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
